Product packaging for 1-Decanol-d4(Cat. No.:)

1-Decanol-d4

Cat. No.: B1433794
M. Wt: 162.31 g/mol
InChI Key: MWKFXSUHUHTGQN-YQUBHJMPSA-N
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Description

1-Decanol-d4 is a useful research compound. Its molecular formula is C10H22O and its molecular weight is 162.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O B1433794 1-Decanol-d4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuteriodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKFXSUHUHTGQN-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Decanol-d4: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Decanol-d4, a deuterated form of 1-decanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds in their work.

Chemical Properties and Structure

This compound, also known as decyl-1,1,2,2-d4 alcohol, is a saturated fatty alcohol in which four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an excellent internal standard for quantitative analysis by mass spectrometry.

Quantitative Data Summary
PropertyValueNotes
Molecular Formula C₁₀H₁₈D₄O
Molecular Weight 162.31 g/mol
CAS Number 57367-97-2
Appearance Colorless viscous liquidSimilar to 1-Decanol[1][2][3][4][5]
Odor Sweet, fat-likeSimilar to 1-Decanol[1][2][3][4]
Density ~0.829 g/mL at 25 °CValue for 1-Decanol[5][6][7][8][9][10]
Boiling Point ~231 °CValue for 1-Decanol[6][7][8][9][10]
Melting Point ~5-7 °CValue for 1-Decanol[6][7][8][9][10]
Solubility Insoluble in water; Soluble in ethanol, ether, and other organic solvents.Similar to 1-Decanol[1][4][5][6][8][11]
Chemical Structure

The deuterium atoms in this compound are located on the first and second carbon atoms (C1 and C2) of the decyl chain. This specific placement is crucial for its use as an internal standard, as it provides a distinct mass shift without significantly altering the molecule's chemical behavior.

G cluster_0 This compound Structure C1 D | D-C-OH | C2 D | D-C-H | C1->C2 CH2_1 H | H-C- | C2->CH2_1 CH2_2 H | H-C- | CH2_1->CH2_2 CH2_3 H | H-C- | CH2_2->CH2_3 CH2_4 H | H-C- | CH2_3->CH2_4 CH2_5 H | H-C- | CH2_4->CH2_5 CH2_6 H | H-C- | CH2_5->CH2_6 CH2_7 H | H-C- | CH2_6->CH2_7 CH3 H | H-C-H | CH2_7->CH3

Caption: Chemical structure of 1-Decanol-1,1,2,2-d4.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry (GC-MS and LC-MS) for the analysis of 1-decanol and other related long-chain fatty alcohols. The following are detailed methodologies for its application.

Quantification of 1-Decanol in a Biological Matrix using GC-MS

This protocol outlines the steps for the quantification of 1-decanol in a sample such as plasma or tissue homogenate.

G start Start: Sample Collection is_add Addition of This compound Internal Standard start->is_add Known volume/ weight of sample prep Sample Preparation (e.g., LLE or SPE) deriv Derivatization (e.g., Silylation) prep->deriv Extracted Analytes is_add->prep Spiked Sample gcms GC-MS Analysis deriv->gcms Volatile Derivatives quant Quantification (Peak Area Ratio) gcms->quant Chromatographic Data end End: Report Concentration quant->end

Caption: Experimental workflow for GC-MS quantification.

Methodology:

  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.

  • Sample Extraction:

    • Liquid-Liquid Extraction (LLE): Add a water-immiscible organic solvent (e.g., hexane or ethyl acetate) to the sample. Vortex vigorously to ensure thorough mixing and partitioning of the analytes into the organic phase. Centrifuge to separate the layers and carefully collect the organic layer.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the sample onto the cartridge, wash with a polar solvent to remove interferences, and then elute the analytes with a non-polar solvent.

  • Solvent Evaporation: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS): To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like acetonitrile. Heat the mixture (e.g., at 70°C for 30 minutes) to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the analytes.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both the TMS-derivative of 1-decanol and this compound.

  • Quantification:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the peak area ratio of 1-decanol to this compound.

    • Determine the concentration of 1-decanol in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of 1-decanol and a fixed concentration of this compound.

Quantification of Long-Chain Fatty Alcohols using LC-MS/MS

This protocol is suitable for the analysis of 1-decanol and other fatty alcohols without the need for derivatization, which is often a requirement for GC-MS.

G start Start: Sample Collection is_add Addition of This compound Internal Standard start->is_add precip Protein Precipitation (e.g., with Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Quantification (Peak Area Ratio) lcms->quant end End: Report Concentration quant->end

Caption: Experimental workflow for LC-MS/MS quantification.

Methodology:

  • Internal Standard Spiking: Add a known amount of this compound to the sample.

  • Protein Precipitation: For biological fluids like plasma, add a cold organic solvent such as acetonitrile (typically 3 volumes of solvent to 1 volume of sample) to precipitate proteins. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve ionization, is typically employed.

    • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both 1-decanol and this compound.

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of the analyte from a calibration curve constructed with known standards.

Signaling Pathways and Logical Relationships

The primary role of this compound in a research context is not to interact with signaling pathways but to serve as a tool for accurate measurement. The logical relationship in its application is based on the principle of isotope dilution mass spectrometry.

G cluster_0 Quantification Logic Analyte Analyte (1-Decanol) SamplePrep Sample Preparation & Analysis Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Ratio Peak Area Ratio (Analyte / IS) SamplePrep->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Logical relationship in isotope dilution analysis.

This diagram illustrates that both the analyte and the internal standard undergo the same experimental procedures. Any loss or variation during these steps will affect both compounds proportionally. Therefore, the ratio of their signals remains constant and directly relates to the initial concentration of the analyte.

This technical guide provides essential information for the effective use of this compound in a research and development setting. By understanding its properties and applying robust analytical protocols, scientists can achieve accurate and reliable quantification of fatty alcohols in various complex matrices.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 1-Decanol-d4, a deuterated analog of 1-decanol. This compound serves as a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise quantification in complex biological matrices, which is crucial in drug metabolism and pharmacokinetic studies.

Synthetic Pathway

The synthesis of this compound can be strategically achieved through a two-step process commencing with decanoic acid. The primary objective is to introduce two deuterium atoms at the alpha-position (C2) to the carboxyl group and subsequently reduce the carboxylic acid to a 1,1-dideuterated primary alcohol. This method ensures the specific placement of four deuterium atoms in the final product.

A plausible and efficient synthetic route is outlined below:

Step 1: α,α-Dideuteration of Decanoic Acid

The initial step involves the selective replacement of the two hydrogen atoms at the α-carbon of decanoic acid with deuterium. This can be accomplished through a base-catalyzed hydrogen-deuterium exchange reaction. The acidic nature of the α-protons allows for their removal by a suitable base, followed by quenching with a deuterium source, typically deuterium oxide (D₂O). To drive the equilibrium towards the deuterated product, this process may need to be repeated.

An alternative and potentially more efficient method involves the use of a malonic ester synthesis route. Diethyl malonate can be alkylated with an octyl halide, followed by hydrolysis and decarboxylation in the presence of D₂O to yield α,α-dideuterodecanoic acid.

Step 2: Reduction of α,α-Dideuterodecanoic Acid

The second step is the reduction of the carboxylic acid group of the deuterated decanoic acid to a primary alcohol. A powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄), is employed for this transformation. The use of LiAlD₄ ensures that two additional deuterium atoms are introduced at the C1 position, resulting in the desired 1,1,2,2-tetradeuterio-1-decanol (this compound).

The overall synthesis can be visualized with the following workflow diagram:

Synthesis_Workflow Decanoic_Acid Decanoic Acid Alpha_Deuteration α,α-Dideuteration Decanoic_Acid->Alpha_Deuteration Dideutero_Decanoic_Acid α,α-Dideuterodecanoic Acid Alpha_Deuteration->Dideutero_Decanoic_Acid Reduction Reduction with LiAlD₄ Dideutero_Decanoic_Acid->Reduction Decanol_d4 This compound Reduction->Decanol_d4

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol for α,α-Dideuteration of Decanoic Acid via H-D Exchange

Materials:

  • Decanoic Acid

  • Sodium Methoxide (NaOMe) or other suitable base

  • Deuterium Oxide (D₂O, 99.8 atom % D)

  • Anhydrous Methanol-d4 (MeOD)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), deuterated (DCl in D₂O) for workup

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve decanoic acid in anhydrous MeOD in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux and stir for several hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.

  • To maximize deuterium incorporation, the solvent can be removed under reduced pressure, and the process can be repeated with fresh MeOD and D₂O.

  • After completion of the exchange, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a DCl solution in D₂O until the solution is acidic.

  • Extract the α,α-dideuterodecanoic acid with diethyl ether or another suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude deuterated carboxylic acid.

  • Purify the product by column chromatography or distillation if necessary.

Protocol for Reduction of α,α-Dideuterodecanoic Acid with LiAlD₄

Materials:

  • α,α-Dideuterodecanoic Acid

  • Lithium Aluminum Deuteride (LiAlD₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Deuterium Oxide (D₂O)

  • Hydrochloric Acid (HCl), aqueous solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere, suspend LiAlD₄ in anhydrous diethyl ether.

  • Dissolve the α,α-dideuterodecanoic acid in anhydrous diethyl ether and add it to the dropping funnel.

  • Cool the LiAlD₄ suspension to 0 °C using an ice bath.

  • Add the solution of the deuterated carboxylic acid dropwise to the LiAlD₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the excess LiAlD₄ by the slow, dropwise addition of D₂O, followed by a dilute aqueous HCl solution. Caution: This quenching process is highly exothermic and generates hydrogen gas.

  • Extract the this compound with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by distillation under reduced pressure or by flash column chromatography.

Data Presentation

The successful synthesis of this compound should be confirmed by analytical techniques to determine its chemical purity and isotopic enrichment.

Table 1: Expected Analytical Data for this compound
ParameterExpected Value/Observation
Molecular Formula C₁₀H₁₈D₄O
Molecular Weight 162.32 g/mol
Appearance Colorless liquid
Isotopic Purity > 98 atom % D
¹H NMR Absence of signals corresponding to protons at C1 and C2 positions.
¹³C NMR Shift of C1 and C2 signals due to deuterium isotope effect.
GC-MS (EI) Molecular ion peak (M⁺) at m/z 162.
Table 2: Isotopic Enrichment Calculation

Isotopic enrichment can be determined using mass spectrometry by analyzing the relative intensities of the molecular ion peaks of the deuterated and non-deuterated species.[1][2][3]

The percentage of isotopic enrichment can be calculated using the following formula:

Signaling Pathways and Logical Relationships

The analytical workflow for the characterization and quantification of this compound is crucial for its application as an internal standard. The following diagram illustrates the logical flow of the analytical process.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_application Application Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR GCMS GC-MS Analysis Purification->GCMS Purity_Check Chemical Purity Determination NMR->Purity_Check GCMS->Purity_Check Isotopic_Enrichment Isotopic Enrichment Calculation GCMS->Isotopic_Enrichment Internal_Standard Use as Internal Standard Purity_Check->Internal_Standard Isotopic_Enrichment->Internal_Standard Quantification Quantitative Analysis (e.g., in biological samples) Internal_Standard->Quantification

Caption: Analytical workflow for this compound.

References

1-Decanol-d4: A Technical Guide for Researchers in Drug Development and Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 1-Decanol-d4, a deuterated form of 1-decanol, serves as a critical tool in modern research, particularly in the fields of analytical chemistry, metabolomics, and lipidomics. Its primary application is as an internal standard for quantitative analysis using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The incorporation of deuterium atoms provides a distinct mass shift from its unlabeled counterpart, enabling precise and accurate quantification of 1-decanol and structurally related analytes in complex biological matrices. This technical guide provides an in-depth overview of the properties, applications, and methodologies associated with the use of this compound in a research setting.

Core Applications in Research

The utility of this compound in research is centered around its role as an internal standard. The addition of a known quantity of the deuterated standard to a sample at an early stage of the analytical workflow allows for the correction of variability that may arise during sample preparation, extraction, and instrumental analysis. This normalization is crucial for achieving high accuracy and precision in quantitative studies.

Key research areas where this compound is employed include:

  • Metabolomics and Lipidomics: In the comprehensive analysis of metabolites and lipids in biological systems, this compound can be used as an internal standard for the quantification of fatty alcohols and related compounds. These molecules play essential roles in cellular signaling, energy storage, and membrane structure.

  • Analysis of Volatile Compounds: In food science, environmental analysis, and fragrance research, this compound is utilized for the quantification of 1-decanol and other volatile organic compounds that contribute to aroma and flavor profiles.

  • Pharmacokinetic Studies: While not a direct therapeutic agent, the principles of using deuterated standards like this compound are fundamental in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drug candidates.

Quantitative Data and Physicochemical Properties

Accurate quantitative analysis relies on well-characterized standards. The following tables summarize the key quantitative and physicochemical properties of 1-Decanol and its deuterated isotopologue.

Table 1: Quantitative Specifications of this compound

ParameterSpecification
Isotopic PurityTypically ≥98% atom % D
Chemical Purity≥99% (for the unlabeled analogue)
Common Working Concentrations0.1 µg/mL to 10 µg/mL in the final sample volume

Table 2: Physicochemical Properties of 1-Decanol

PropertyValue
Molecular FormulaC₁₀H₂₂O
Molecular Weight158.28 g/mol
AppearanceColorless viscous liquid
Boiling Point231 °C
Melting Point6-7 °C
Density0.829 g/cm³ at 20°C
SolubilityInsoluble in water, miscible with ethanol and ether

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as an internal standard in GC-MS and LC-MS applications.

Experimental Protocol 1: Quantification of Volatile Compounds in a Liquid Matrix using GC-MS

This protocol is suitable for the analysis of volatile compounds, such as those found in beverages or essential oils.

1. Sample Preparation and Extraction:

  • To 1 mL of the liquid sample in a 20 mL glass vial, add a known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in methanol).

  • Add 1 g of sodium chloride to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Seal the vial with a polytetrafluoroethylene (PTFE) septum cap.

  • Incubate the vial at 40°C for 10 minutes with gentle agitation to allow for equilibration of the volatiles in the headspace.

2. GC-MS Analysis:

  • Solid Phase Microextraction (SPME): Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.

  • Gas Chromatography (GC):

    • Injector: Splitless mode, 250°C.

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-350.

    • Data Acquisition: Selected Ion Monitoring (SIM) mode for target analytes and this compound.

3. Data Processing and Quantification:

  • Identify the chromatographic peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.

  • Integrate the peak areas of the target analytes and the internal standard.

  • Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of the analytes and a constant concentration of this compound.

  • Quantify the concentration of the target analytes in the sample based on their peak area ratios to the internal standard and the established response factors.

Experimental Protocol 2: Lipidomics Analysis of Plasma Samples using LC-MS/MS

This protocol outlines a general procedure for the analysis of lipids in biological fluids.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

  • Vortex the mixture vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1, v/v).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient to separate the lipid classes of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

3. Data Processing and Quantification:

  • Process the raw LC-MS data using specialized software to identify and integrate the peaks of the target lipids and the internal standard.

  • For targeted analysis, create calibration curves for each lipid class using authentic standards and a constant concentration of the appropriate internal standard, such as this compound for fatty alcohols.

  • Quantify the lipids in the samples based on the peak area ratios to the internal standard and the corresponding calibration curves.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows in which this compound is utilized.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Liquid Sample Add_IS Spike with this compound Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Equilibrate Incubate at 40°C Add_Salt->Equilibrate SPME SPME Headspace Extraction Equilibrate->SPME GC_Separation Gas Chromatography SPME->GC_Separation MS_Detection Mass Spectrometry GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification vs. Internal Standard Peak_Integration->Quantification Result Analyte Concentration Quantification->Result LCMS_Lipidomics_Workflow cluster_extraction Lipid Extraction cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Spike_IS Add this compound & other IS Plasma_Sample->Spike_IS Solvent_Extraction Chloroform:Methanol Extraction Spike_IS->Solvent_Extraction Phase_Separation Centrifugation Solvent_Extraction->Phase_Separation Collect_Organic Collect Organic Phase Phase_Separation->Collect_Organic Dry_Down Dry Under Nitrogen Collect_Organic->Dry_Down Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_Separation Reversed-Phase LC Separation Reconstitute->LC_Separation MSMS_Detection Tandem Mass Spectrometry LC_Separation->MSMS_Detection Data_Processing Peak Detection & Integration MSMS_Detection->Data_Processing Normalization Normalization to Internal Standard Data_Processing->Normalization Lipid_Quantification Lipid Quantification Normalization->Lipid_Quantification Logical_Relationship Analyte Analyte (e.g., 1-Decanol) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep Instrument_Analysis Instrumental Analysis (GC-MS or LC-MS) Sample_Prep->Instrument_Analysis Data_Processing Data Processing Instrument_Analysis->Data_Processing Ratio Peak Area Ratio (Analyte / IS) Data_Processing->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Calibration Curve Calibration->Concentration

References

An In-Depth Technical Guide to 1-Decanol-d4: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Decanol-d4, a deuterated form of the long-chain fatty alcohol 1-decanol. This document details its chemical properties, primary applications in research and development, and provides insights into relevant experimental methodologies.

Core Properties of this compound

This compound is a valuable tool in analytical chemistry and metabolic research. Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 57367-97-2
Molecular Formula C₁₀H₁₈D₄O
Molecular Weight 162.31 g/mol

Applications in Research and Drug Development

The primary application of this compound is as a tracer and an internal standard for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[1] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, offers several advantages in experimental settings.

Internal Standard in Quantitative Analysis:

In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard for the quantification of 1-decanol and other related long-chain fatty alcohols.[1] Since its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization efficiency. This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to more precise and reliable quantification.

Metabolic and Pharmacokinetic Studies:

Deuteration of a molecule can significantly influence its metabolic fate due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes where C-H bond cleavage is the rate-limiting step. This property makes this compound a useful tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of long-chain fatty alcohols. By tracking the deuterated molecule and its metabolites, researchers can gain valuable insights into the pharmacokinetics and metabolic pathways of this class of compounds. This is particularly relevant in drug development, where understanding the metabolic stability of a drug candidate is crucial.

Experimental Protocols

While specific protocols for this compound are often application-dependent, the following provides a generalized workflow for its use as an internal standard in the quantification of fatty acids in a biological matrix using LC-MS/MS.

Objective: To quantify the concentration of 1-decanol in a plasma sample.

Materials:

  • This compound (as internal standard)

  • 1-decanol (for calibration curve)

  • Human plasma

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-decanol in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the 1-decanol stock solution with methanol to create a series of calibration standards at known concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • To 100 µL of each plasma sample, calibration standard, and quality control sample in a microcentrifuge tube, add a fixed amount of the this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex the tubes for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 1-decanol and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of 1-decanol to this compound against the known concentrations of the calibration standards.

    • Determine the concentration of 1-decanol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway Considerations

The metabolism of long-chain fatty alcohols like 1-decanol primarily involves oxidation to the corresponding fatty acid, which can then enter the β-oxidation pathway. The initial oxidation step is catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases.

Fatty_Alcohol_Metabolism This compound This compound Decanal-d3 Decanal-d3 This compound->Decanal-d3 Alcohol Dehydrogenase (Slower due to KIE) Decanoic_Acid-d3 Decanoic_Acid-d3 Decanal-d3->Decanoic_Acid-d3 Aldehyde Dehydrogenase Beta_Oxidation Beta_Oxidation Decanoic_Acid-d3->Beta_Oxidation

Caption: Metabolic pathway of this compound.

The deuteration at the C1 position in this compound is expected to slow down the initial oxidation step catalyzed by alcohol dehydrogenase due to the kinetic isotope effect (KIE). This makes it an excellent tool for studying the flux through this metabolic pathway.

Experimental Workflow for a Tracer Study

The following diagram illustrates a typical workflow for a metabolic study using this compound as a tracer to investigate fatty alcohol metabolism in a cell culture model.

Tracer_Workflow cluster_0 Cell Culture and Dosing cluster_1 Sample Collection and Preparation cluster_2 Analysis Cell_Culture Hepatocyte Cell Culture Dosing Incubate with this compound Cell_Culture->Dosing Time_Points Collect Cells and Media at Various Time Points Dosing->Time_Points Extraction Lipid Extraction Time_Points->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Analysis Quantify this compound and its Metabolites LCMS_Analysis->Data_Analysis Metabolic_Flux_Analysis Metabolic_Flux_Analysis Data_Analysis->Metabolic_Flux_Analysis Determine Rates of Uptake and Metabolism

Caption: Experimental workflow for a this compound tracer study.

References

A Technical Guide to the Solubility of 1-Decanol-d4 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Decanol-d4, a deuterated form of the straight-chain fatty alcohol, 1-decanol. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, formulation development, and as a protic solvent in research settings.[1] Due to the limited availability of direct quantitative data for this compound, this guide leverages data for its non-deuterated counterpart, 1-decanol. It is a well-established principle in chemistry that the solubility of a compound in a deuterated versus a non-deuterated solvent exhibits negligible differences.[2][3] This principle allows for the reliable use of 1-decanol solubility data as a proxy for this compound.

Solubility Profile

1-Decanol is characterized by a polar hydroxyl (-OH) group and a long, nonpolar ten-carbon chain.[4] This amphipathic nature dictates its solubility. While it is poorly soluble in water (37 mg/L at 25 °C), it demonstrates high solubility in a wide range of organic solvents.[1][5] The long hydrophobic tail dominates its behavior, making it miscible with many nonpolar and moderately polar organic media.[4][6]

The following table summarizes the solubility of 1-decanol in various common organic solvents, which can be taken as a strong indicator of the solubility profile for this compound.

SolventChemical FormulaTypeSolubility of 1-DecanolReference
EthanolC₂H₅OHPolar ProticMiscible[1][4]
AcetoneC₃H₆OPolar AproticMiscible[1][4]
ChloroformCHCl₃Polar AproticMiscible[1][4]
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[1]
BenzeneC₆H₆NonpolarMiscible[1]
Carbon TetrachlorideCCl₄NonpolarMiscible[1]
HexaneC₆H₁₄NonpolarSoluble[6]
Mineral OilN/ANonpolarSoluble[1]
Propylene GlycolC₃H₈O₂Polar ProticSoluble[1]
WaterH₂OPolar ProticInsoluble (0.37 g/100mL at 20°C)[6]
GlycerinC₃H₈O₃Polar ProticInsoluble[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solute like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the qualitative (e.g., miscible, soluble, insoluble) and quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) (e.g., ethanol, acetone, hexane)

  • Volumetric flasks

  • Calibrated burette or micropipettes

  • Vortex mixer or magnetic stirrer with stir bars

  • Analytical balance

  • Constant temperature bath

  • Test tubes or vials

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Bring the this compound and the selected solvent to the desired experimental temperature (e.g., 25°C) using a constant temperature bath.

  • Qualitative Assessment:

    • Add approximately 2 mL of the organic solvent to a test tube.

    • Dropwise, add the this compound to the solvent, shaking or vortexing the mixture after each addition.[7]

    • Observe for miscibility. If the two liquids form a single homogeneous phase, they are considered miscible. If distinct layers form, they are immiscible.[8]

    • Record the observation (e.g., miscible, partially miscible, immiscible).

  • Quantitative Determination (Saturation Method):

    • Accurately weigh a specific mass of this compound and place it into a test tube or vial.[9]

    • Using a burette, add a small, measured volume of the organic solvent to the test tube.[9]

    • Seal the container and agitate the mixture vigorously using a vortex mixer or magnetic stirrer until the solute is completely dissolved.[9]

    • If the solute dissolves completely, continue to add small, precise volumes of the solvent, ensuring complete dissolution after each addition, until the solution becomes saturated (i.e., a small amount of undissolved solute remains).[9]

    • Alternatively, add an excess of this compound to a known volume of the solvent to create a saturated solution with visible excess solute.

    • Allow the saturated solution to equilibrate for an extended period (e.g., 24 hours) in the constant temperature bath to ensure maximum dissolution.

    • Carefully separate the saturated liquid phase from the undissolved solid (if any) via filtration or centrifugation.

    • Accurately measure the concentration of this compound in the saturated solution using an appropriate analytical technique (e.g., gas chromatography, NMR with an internal standard).

    • Calculate the solubility in desired units (e.g., g/L, mol/L).

Visualized Workflow for Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of a compound like this compound.

G Workflow for Solubility Assessment of this compound cluster_prep Preparation cluster_test Solubility Test cluster_results Classification & Analysis start Start: Select this compound and Organic Solvent temp Equilibrate Components to Test Temperature start->temp mix Add Known Volume of Solvent to Weighed Solute temp->mix agitate Agitate Mixture (Vortex/Stir) mix->agitate observe Observe for Dissolution agitate->observe soluble Result: Soluble/Miscible observe->soluble Complete Dissolution insoluble Result: Insoluble/Immiscible observe->insoluble No/Partial Dissolution quantify Proceed to Quantitative Analysis (e.g., GC, NMR) soluble->quantify end End insoluble->end quantify->end

Caption: Logical workflow for determining the solubility of this compound.

References

Commercial Sources and Availability of 1-Decanol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources and availability of 1-Decanol-d4 (CAS Number: 57367-97-2), a deuterated analog of 1-Decanol. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing this stable isotope-labeled compound for their studies.

Introduction to this compound

This compound, also known as Decyl alcohol-d4, is a valuable tool in various scientific applications, particularly in tracer studies and as an internal standard for mass spectrometry-based quantitative analysis. The incorporation of deuterium atoms at specific positions (1,1,2,2) provides a distinct mass shift, allowing for its differentiation from its non-labeled counterpart without significantly altering its chemical properties.

Commercial Availability

A comprehensive search of chemical suppliers has identified a number of commercial sources for this compound. The availability, purity, and offered quantities vary among suppliers. Below is a summary of the findings.

Supplier and Product Details
SupplierProduct NameCatalog NumberPurityAvailable Quantities
MedchemExpressThis compoundHY-Y1004S4Not specified1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg
Sigma-Aldrich (AA Blocks)n-Decyl-1,1,2,2-d4 AlcoholAABH9A21D358Not specifiedInquire for details
BOC Sciences1-DECAN-1,1,2,2-D4-OL(9CI)Not specifiedNot specifiedInquire for details
DemochemThis compoundNot specified98%+Pilot Capacity

Note: Pricing information is generally available upon request from the suppliers. It is recommended to contact them directly for the most up-to-date information.

Technical Data and Documentation

Researchers requiring detailed technical information should request the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the respective suppliers. These documents provide critical data on the purity, isotopic enrichment, and safe handling of the compound. MedchemExpress provides a downloadable data sheet on their product page.[1]

Custom Synthesis

For specific research needs that are not met by off-the-shelf products, several companies specialize in the custom synthesis of deuterated compounds. These services can provide this compound with specific deuterium labeling patterns or in larger quantities.

Supply Chain Overview

The general supply chain for acquiring this compound for research purposes is illustrated in the diagram below. This typically involves a chemical manufacturer that produces the deuterated compound, which is then distributed through various suppliers to the end-users in research and development.

Supply_Chain Manufacturer Chemical Manufacturer (Synthesis of this compound) Supplier1 MedchemExpress Manufacturer->Supplier1 Supplier2 Sigma-Aldrich (AA Blocks) Manufacturer->Supplier2 Supplier3 BOC Sciences Manufacturer->Supplier3 EndUser Researcher / Scientist (End-User) Supplier1->EndUser Supplier2->EndUser Supplier3->EndUser

Caption: A simplified diagram illustrating the supply chain for this compound from the manufacturer to the end-user.

References

1-Decanol-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying fluxes in vivo and in vitro. Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to trace the metabolic fate of molecules. This technical guide focuses on the application of 1-Decanol-d4, a deuterium-labeled version of the ten-carbon fatty alcohol 1-decanol, as a tracer in metabolic studies. By replacing four hydrogen atoms with deuterium, this compound can be distinguished from its endogenous counterpart by mass spectrometry, allowing for precise tracking of its absorption, distribution, metabolism, and excretion. This guide provides a comprehensive overview of the metabolic pathways of 1-decanol, detailed experimental protocols for using this compound as a tracer, and methods for quantitative data analysis.

Metabolic Pathway of 1-Decanol

1-Decanol, as a long-chain fatty alcohol, is primarily metabolized in the liver through a series of oxidative reactions to ultimately enter the fatty acid β-oxidation spiral. The metabolic cascade involves the following key steps:

  • Oxidation to Decanal: 1-Decanol is first oxidized to its corresponding aldehyde, decanal. This reaction is catalyzed by alcohol dehydrogenases (ADHs).

  • Oxidation to Decanoic Acid: Decanal is subsequently oxidized to decanoic acid, a ten-carbon fatty acid. This step is carried out by aldehyde dehydrogenases (ALDHs).

  • Activation to Decanoyl-CoA: Before it can be catabolized, decanoic acid must be activated to its coenzyme A (CoA) ester, decanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases.

  • β-Oxidation: Decanoyl-CoA then enters the mitochondrial β-oxidation pathway. Through a recurring four-step cycle, the fatty acyl chain is shortened by two carbons in each cycle, releasing acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle (TCA cycle) for energy production or be utilized in various biosynthetic pathways.

The use of this compound as a tracer allows researchers to follow the progression of these metabolic steps by monitoring the appearance of deuterated intermediates and end products.

metabolic_pathway This compound This compound Decanal_d4 Decanal-d4 This compound->Decanal_d4 Alcohol Dehydrogenase Decanoic_Acid-d4 Decanoic Acid-d4 Decanal_d4->Decanoic_Acid-d4 Aldehyde Dehydrogenase Decanoyl-CoA-d4 Decanoyl-CoA-d4 Decanoic_Acid-d4->Decanoyl-CoA-d4 Acyl-CoA Synthetase beta_oxidation β-Oxidation Cycle Decanoyl-CoA-d4->beta_oxidation Acetyl_CoA_d2 Acetyl-CoA-d2 beta_oxidation->Acetyl_CoA_d2 4 Cycles TCA_Cycle TCA Cycle Acetyl_CoA_d2->TCA_Cycle

Metabolic pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for in vivo and in vitro studies using this compound as a metabolic tracer. These protocols are based on established methodologies for stable isotope tracing with deuterated fatty acids and can be adapted for specific research questions.

In Vivo Administration in Animal Models

Objective: To trace the whole-body metabolism of this compound.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil, intralipid emulsion)

  • Animal model (e.g., mice, rats)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., EDTA tubes)

  • Tissue harvesting tools

Procedure:

  • Dose Preparation: Prepare a solution or emulsion of this compound in a suitable vehicle at the desired concentration.

  • Animal Acclimation: Acclimate animals to the experimental conditions for a set period.

  • Administration: Administer the this compound dose to the animals via oral gavage or intravenous injection.

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours) into EDTA tubes. Centrifuge to separate plasma and store at -80°C.

    • Urine and Feces: House animals in metabolic cages and collect urine and feces at specified intervals.

    • Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, adipose tissue, muscle, brain). Snap-freeze in liquid nitrogen and store at -80°C.

In Vitro Cell Culture Experiments

Objective: To investigate the cellular metabolism of this compound in a specific cell type.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • This compound complexed to bovine serum albumin (BSA)

  • Cell lysis buffer

  • Scrapers and centrifuges

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

  • Tracer Incubation: Prepare cell culture medium containing this compound complexed to BSA. Replace the existing medium with the tracer-containing medium.

  • Time-Course Experiment: Incubate the cells for different durations (e.g., 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen and store the metabolite extract at -80°C until analysis.

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Sample Analysis Dosing This compound Administration (Oral Gavage or IV) Sample_Collection_Vivo Blood, Urine, Tissue Collection Dosing->Sample_Collection_Vivo Sample_Prep Sample Preparation (e.g., Derivatization) Sample_Collection_Vivo->Sample_Prep Incubation Cell Incubation with This compound Extraction_Vitro Metabolite Extraction Incubation->Extraction_Vitro Extraction_Vitro->Sample_Prep MS_Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing

Generalized experimental workflow.

Data Presentation and Analysis

Quantitative analysis of this compound and its deuterated metabolites is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation for Mass Spectrometry
  • Plasma/Tissue Homogenates: Lipids can be extracted using methods like the Folch or Bligh-Dyer extraction. For analysis of fatty acids, a hydrolysis step is required, followed by derivatization (e.g., to fatty acid methyl esters - FAMEs) for GC-MS analysis.

  • Cell Extracts: Dried metabolite extracts can be reconstituted in a suitable solvent for direct injection (LC-MS) or derivatized for GC-MS.

Quantitative Data Tables

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from an in vivo study in rats administered a single oral dose of this compound. Concentrations are expressed in µM.

Table 1: Plasma Concentrations of this compound and its Metabolites Over Time

Time (hours)This compound (µM)Decanoic Acid-d4 (µM)Palmitic Acid-d2 (from Acetyl-CoA-d2) (µM)
00.00.00.0
115.2 ± 2.15.8 ± 0.90.1 ± 0.0
225.6 ± 3.512.4 ± 1.80.5 ± 0.1
418.9 ± 2.718.9 ± 2.51.2 ± 0.3
85.1 ± 0.810.3 ± 1.52.5 ± 0.6
240.5 ± 0.11.2 ± 0.31.8 ± 0.4

Table 2: Tissue Distribution of Decanoic Acid-d4 at 8 hours Post-Dose

TissueDecanoic Acid-d4 Concentration (nmol/g tissue)
Liver150.7 ± 22.5
Adipose Tissue85.2 ± 15.1
Muscle35.9 ± 6.8
Brain5.1 ± 1.2

Conclusion

This compound serves as a valuable tracer for investigating fatty acid metabolism. Its use, coupled with sensitive mass spectrometry techniques, allows for the detailed elucidation of the kinetics and distribution of 1-decanol and its metabolic products. The experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for researchers to design and execute robust metabolic studies. While specific quantitative data for this compound tracing is not yet widely published, the principles outlined here, derived from broader studies on deuterated fatty acids, offer a clear path forward for its application in metabolic research. The insights gained from such studies can significantly contribute to our understanding of lipid metabolism in health and disease, and aid in the development of novel therapeutic strategies.

An In-depth Technical Guide to the Mass Spectrum of 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 1-decanol-d4. Due to the limited availability of direct spectral data for this compound, this guide leverages established fragmentation patterns of long-chain alcohols and principles of deuterium labeling to present a comprehensive interpretation. This information is crucial for researchers utilizing deuterated internal standards in quantitative mass spectrometry-based assays.

Introduction to Mass Spectrometry of Long-Chain Alcohols

Under electron ionization (EI), long-chain alcohols like 1-decanol undergo predictable fragmentation pathways. The molecular ion peak (M+) is often weak or absent due to the high propensity for fragmentation. The two primary fragmentation mechanisms are alpha-cleavage and dehydration (loss of water). Understanding these pathways is essential for interpreting the mass spectrum of 1-decanol and its deuterated analog, this compound. Deuterium labeling is a powerful technique used in quantitative analysis to create internal standards that are chemically similar to the analyte but distinguishable by mass.

Predicted Mass Spectrum of 1-Decanol and this compound

The mass spectrum of 1-decanol is characterized by a series of fragment ions resulting from the cleavage of the alkyl chain and the loss of water. For this compound, where the four hydrogen atoms on the C1 and C2 positions are replaced by deuterium, the masses of the resulting fragments will be shifted accordingly.

Table 1: Key Molecular and Fragment Ions for 1-Decanol and Predicted Ions for this compound

Ion Description1-Decanol (C₁₀H₂₂O)Predicted this compound (C₁₀H₁₈D₄O)
Molecular Formula C₁₀H₂₂OC₁₀H₁₈D₄O
Molecular Weight 158.28 g/mol 162.31 g/mol
Molecular Ion (M⁺) m/z 158m/z 162
Dehydration ([M-H₂O]⁺) m/z 140m/z 142 ([M-D₂O]⁺)
Alpha-Cleavage ([M-C₈H₁₇]⁺) m/z 31 (CH₂=OH⁺)m/z 33 (CD₂=OH⁺)
[M-C₂H₅]⁺ m/z 129m/z 131
[M-C₃H₇]⁺ m/z 115m/z 117
[M-C₄H₉]⁺ m/z 101m/z 103
[M-C₅H₁₁]⁺ m/z 87m/z 89
[M-C₆H₁₃]⁺ m/z 73m/z 75
[M-C₇H₁₅]⁺ m/z 59m/z 61

Note: The relative abundances of these ions can vary depending on the experimental conditions.

Fragmentation Pathways

The primary fragmentation pathways for this compound under electron ionization are illustrated below.

Alpha-Cleavage

Alpha-cleavage involves the breaking of the bond between the C1 and C2 carbons. In this compound, this results in the formation of a resonance-stabilized oxonium ion with a mass-to-charge ratio (m/z) of 33.

Alpha-Cleavage of this compound M [CH₃(CH₂)₇CD₂CD₂OH]⁺· m/z 162 F1 ·CH₃(CH₂)₇ F2 [CD₂=OH]⁺ m/z 33 M->F2 α-cleavage

Caption: Alpha-cleavage of the this compound molecular ion.

Dehydration

The loss of a water molecule (deuterated water, D₂O, in this case) is another common fragmentation pathway for long-chain alcohols. This results in a fragment ion with an m/z of 142.

Dehydration of this compound M [CH₃(CH₂)₇CD₂CD₂OH]⁺· m/z 162 F1 [C₁₀H₁₈]⁺· m/z 142 M->F1 Dehydration F2 D₂O

Caption: Dehydration fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This section outlines a general protocol for the analysis of underivatized 1-decanol and this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Table 2: GC-MS Experimental Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60 °C (hold 2 min) Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 30-200
Scan Speed1000 amu/s

4.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution.

  • For analysis, dilute the sample to a final concentration within the calibration range.

4.2. Data Analysis

  • Acquire the mass spectra of the samples.

  • Identify the characteristic fragment ions of this compound as outlined in Table 1.

  • For quantitative analysis, use the peak area of a specific fragment ion (e.g., m/z 33 or m/z 142) to construct a calibration curve.

Conclusion

This technical guide provides a foundational understanding of the mass spectrum of this compound. By leveraging the known fragmentation patterns of long-chain alcohols, we can confidently predict the major fragment ions and their corresponding mass-to-charge ratios. The provided experimental protocol offers a starting point for developing robust analytical methods for the quantification of 1-decanol using its deuterated analog as an internal standard. This information is invaluable for researchers in drug development and other scientific fields who rely on accurate and precise bioanalytical methods.

Methodological & Application

Application Note: Quantitative Analysis of Volatile and Semi-Volatile Organic Compounds Using 1-Decanol-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and reliable method for the quantitative analysis of volatile and semi-volatile organic compounds in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 1-Decanol-d4 as an internal standard. The use of a deuterated internal standard is a critical technique for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical results.

Introduction

1-Decanol is a ten-carbon primary alcohol that is often found as a volatile or semi-volatile compound in food, beverages, environmental samples, and biological matrices. Its deuterated analogue, this compound, serves as an excellent internal standard for GC-MS analysis due to its chemical similarity to a range of analytes, including other alcohols, esters, and flavor compounds. Stable isotope-labeled internal standards co-elute with the target analyte and exhibit similar ionization and fragmentation patterns in the mass spectrometer, allowing for accurate quantification even in complex matrices. This method is particularly valuable in drug development for the analysis of metabolites and in quality control for assessing the purity and composition of products.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known and fixed concentration of this compound is added to all calibration standards, quality control samples, and unknown samples. The samples are then processed and analyzed by GC-MS. By monitoring specific mass fragments for both the native analyte and the deuterated internal standard, a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Experimental Protocols

Materials and Reagents
  • Analytes of Interest: High-purity standards of the target volatile/semi-volatile compounds.

  • Internal Standard: this compound (CAS No. 57367-97-2), ≥98% isotopic purity.

  • Solvents: High-purity, GC-grade solvents (e.g., methanol, ethanol, dichloromethane, hexane) for sample and standard preparation.

  • Reagents: Anhydrous sodium sulfate, sodium chloride (for salting out, if required).

Preparation of Standard Solutions
  • Primary Stock Solutions: Prepare individual primary stock solutions of each target analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1000 µg/mL. Store at -20°C.

  • Intermediate Standard Solution: Prepare a mixed intermediate standard solution containing all target analytes at a concentration of 100 µg/mL by diluting the primary stock solutions.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 50 µg/mL by diluting the primary stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the intermediate standard solution into a blank matrix extract (or a clean solvent). Add a constant amount of the this compound working solution to each calibration standard to achieve a final concentration of 5 µg/mL. A typical calibration range could be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction (LLE) protocol is provided below.

  • Sample Measurement: Accurately measure a known amount of the sample (e.g., 1 mL of liquid or 1 g of homogenized solid).

  • Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample to achieve a concentration of 5 µg/mL.

  • Extraction: Add 5 mL of an appropriate extraction solvent (e.g., dichloromethane or a hexane:diethyl ether mixture).

  • Vortex and Centrifuge: Vortex the sample for 2 minutes to ensure thorough mixing. Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration (if necessary): Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Analyte X User DefinedUser DefinedUser Defined
1-Decanol 557083
This compound 597487

Note: The quantifier and qualifier ions for 1-Decanol are based on its electron ionization mass spectrum. The ions for this compound are predicted based on a +4 amu shift for fragments containing the deuterated portion of the molecule. These should be confirmed experimentally.

Data Presentation and Method Validation

Quantitative data from a method validation study should be summarized in clear and concise tables. Below are templates for presenting typical validation parameters.

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Analyte A0.1 - 100y = 0.543x + 0.0120.9992
Analyte B0.1 - 100y = 0.876x - 0.0050.9989
Analyte C0.5 - 100y = 1.120x + 0.0250.9995

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Analyte A 14.25.898.5
103.14.5101.2
502.53.999.8
Analyte B 15.16.595.7
103.85.298.9
502.94.1102.1

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Analyte A0.030.1
Analyte B0.050.1
Analyte C0.150.5

Visualizations

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike_IS Spike with This compound Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Calibration Calibration Standards Preparation Spike_Cal_IS Spike Standards with This compound Calibration->Spike_Cal_IS Spike_Cal_IS->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte GCMS GC-MS Analysis Analyte->GCMS IS Internal Standard (this compound) IS->GCMS Analyte_Signal Analyte Peak Area GCMS->Analyte_Signal IS_Signal IS Peak Area GCMS->IS_Signal Ratio Area Ratio = Analyte Area / IS Area Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logical relationship for quantification using an internal standard.

The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of a wide range of volatile and semi-volatile organic compounds by GC-MS. This approach effectively compensates for sample loss during preparation and variations in instrument performance, making it suitable for demanding applications in research, drug development, and quality control. The provided protocols and validation guidelines offer a solid foundation for implementing this method in the laboratory. It is essential to perform a full method validation for the specific analytes and matrices of interest to ensure data quality and regulatory compliance.

Application Notes and Protocols for LC-MS/MS Quantification of Long-Chain Fatty Alcohols Using 1-Decanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of long-chain fatty alcohols is crucial in various fields, including environmental monitoring, food science, cosmetics, and pharmaceutical development. These compounds can act as biomarkers, industrial byproducts, or key ingredients, necessitating sensitive and reliable analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high selectivity and sensitivity.

A key challenge in LC-MS/MS quantification is overcoming matrix effects and variability in sample preparation and instrument response. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for these variations.[1] A SIL-IS is a form of the analyte where some atoms have been replaced by their stable isotopes (e.g., deuterium for hydrogen). Since the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences similar ionization efficiency, leading to more accurate and precise quantification.[1]

This application note provides a detailed protocol for the quantification of a representative long-chain fatty alcohol, 1-dodecanol, in a water matrix using 1-Decanol-d4 as an internal standard. The methodology involves a derivatization step to enhance ionization efficiency, followed by LC-MS/MS analysis.

Signaling Pathways and Experimental Workflow

The overall experimental workflow for the quantification of 1-dodecanol using this compound as an internal standard is depicted below. This process involves sample collection, addition of the internal standard, extraction, derivatization, and finally, analysis by LC-MS/MS.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aqueous Sample Collection add_is Spike with this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction derivatization Derivatization with Phenyl Isocyanate extraction->derivatization final_sample Reconstitute in Mobile Phase derivatization->final_sample lc_separation Chromatographic Separation (C18 Column) final_sample->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection quantification Quantification using Analyte/IS Peak Area Ratio ms_detection->quantification results Concentration Determination quantification->results

Caption: Experimental workflow for the LC-MS/MS quantification of 1-dodecanol.

Experimental Protocols

This section details the methodologies for the key experiments.

Materials and Reagents
  • 1-Dodecanol (analytical standard)

  • This compound (internal standard)

  • Phenyl isocyanate (PIC)

  • Acetonitrile (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Stock solutions of 1-dodecanol and this compound (1 mg/mL in methanol)

  • Working standard solutions prepared by serial dilution of the stock solutions.

Sample Preparation
  • Sample Collection: Collect 50 mL of the aqueous sample.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration of 10 µg/L.

  • Liquid-Liquid Extraction (LLE):

    • Add 10 mL of ethyl acetate to the sample in a separatory funnel.

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more with fresh ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: [2][3][4][5]

    • Reconstitute the dried extract in 200 µL of acetonitrile.

    • Add 25.5 µL of phenyl isocyanate (PIC).[2]

    • Heat the mixture at 70°C for 30 minutes.[2]

    • Add 10 µL of methanol to quench the reaction and heat again at 70°C for 30 minutes.[2]

    • Evaporate the solution to dryness under nitrogen.

  • Final Sample Preparation: Reconstitute the derivatized residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 350°C
Nebulizer Gas 40 psi
Curtain Gas 10 psi
Collision Gas Medium

MRM Transitions:

Analyte (derivatized)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1-Dodecanol-PIC306.3119.125
This compound-PIC282.3119.125

Data Presentation

The following table summarizes the quantitative performance of the method for the analysis of 1-dodecanol in a spiked water matrix.

ParameterValue
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 8%
Recovery (%) 95 - 105%

Logical Relationships in Quantification

The core principle of using an internal standard is based on the consistent ratio between the analyte and the internal standard, which corrects for variations during the analytical process.

logic cluster_analyte Analyte (1-Dodecanol) cluster_is Internal Standard (this compound) A_response Analyte MS Response ratio Peak Area Ratio (Analyte/IS) A_response->ratio IS_response IS MS Response IS_response->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic diagram for quantification using an internal standard.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of long-chain fatty alcohols using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard is critical for achieving accurate and precise results by compensating for analytical variabilities.[1] The described method, including sample preparation with derivatization and optimized LC-MS/MS parameters, demonstrates excellent sensitivity, linearity, and reproducibility for the analysis of 1-dodecanol in aqueous samples. This methodology can be adapted for the quantification of other long-chain fatty alcohols in various matrices, making it a valuable tool for researchers, scientists, and professionals in drug development and other related fields.

References

Application Note: Quantitative Analysis of Fatty Alcohols using 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty alcohols are long-chain aliphatic alcohols that are integral components of various biological systems and find widespread use in the pharmaceutical, cosmetic, and food industries. Accurate quantification of fatty alcohols is crucial for quality control, metabolic research, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty alcohols. To ensure the accuracy and precision of quantitative GC-MS analysis, especially in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended.

This application note details a robust method for the quantitative analysis of a range of fatty alcohols (C8-C18) in a given matrix using 1-Decanol-d4 as an internal standard. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to its non-deuterated counterpart, effectively corrects for variations that may occur during sample preparation and instrumental analysis, leading to highly reliable and reproducible results.[1]

Principle of the Method

This method is based on the principle of internal standardization. A known amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. The fatty alcohols and the internal standard are then extracted from the sample matrix and derivatized to increase their volatility for GC-MS analysis. Silylation is a common derivatization technique for fatty alcohols.

During GC-MS analysis, the analytes and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of each target fatty alcohol to the peak area of the this compound internal standard. A calibration curve is generated by plotting these peak area ratios against the corresponding concentrations of the fatty alcohol standards. The concentration of the fatty alcohols in unknown samples is then determined from this calibration curve.

Experimental Protocols

Reagents and Materials
  • Fatty Alcohol Standards: 1-Octanol (C8), 1-Decanol (C10), 1-Dodecanol (C12), 1-Tetradecanol (C14), 1-Hexadecanol (C16), 1-Octadecanol (C18) of high purity (≥98%).

  • Internal Standard: this compound (≥98% isotopic purity).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Hexane, Dichloromethane, Methanol, Pyridine (all HPLC or GC grade).

  • Solid Phase Extraction (SPE) Columns: Silica-based SPE cartridges (e.g., 500 mg, 3 mL).

  • Glassware: Volumetric flasks, pipettes, autosampler vials with inserts.

  • Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each fatty alcohol standard and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target fatty alcohols at a concentration of 10 µg/mL by diluting the primary stock solutions with methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to a concentration of 10 µg/mL.

Sample Preparation

The following is a general protocol for the extraction of fatty alcohols from a liquid matrix (e.g., plasma, cell culture media). The procedure may need to be optimized for different sample types.

  • Sample Aliquoting: Pipette 100 µL of the sample into a clean glass tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (10 µg/mL) to each sample, calibration standard, and quality control sample.

  • Hydrolysis (for esterified fatty alcohols - optional): For the analysis of total fatty alcohols, a saponification step may be required. Add 1 mL of 2 M methanolic NaOH and heat at 80°C for 1 hour. Cool to room temperature and neutralize with 1 mL of 2 M HCl.

  • Liquid-Liquid Extraction:

    • Add 2 mL of a hexane:dichloromethane (4:1, v/v) mixture to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new clean tube.

    • Repeat the extraction step once more and combine the organic layers.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of pyridine.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature.

  • Final Preparation: Transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for your specific instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 100°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 5°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

Table 1: Illustrative Selected Ion Monitoring (SIM) Parameters

CompoundRetention Time (min) (Approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
1-Octanol-TMS8.513175, 117
This compound-TMS10.815975, 145
1-Decanol-TMS10.915975, 145
1-Dodecanol-TMS13.018775, 173
1-Tetradecanol-TMS15.121575, 201
1-Hexadecanol-TMS17.024375, 229
1-Octadecanol-TMS18.827175, 257

Note: Retention times and m/z values for the TMS derivatives should be confirmed experimentally.

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. The following tables present illustrative data for the quantitative performance of this method.

Table 2: Illustrative Calibration Curve and Linearity Data

AnalyteCalibration Range (ng/mL)Linear EquationCorrelation Coefficient (r²)
1-Octanol10 - 1000y = 0.005x + 0.002> 0.998
1-Dodecanol10 - 1000y = 0.004x + 0.001> 0.999
1-Tetradecanol10 - 1000y = 0.004x - 0.003> 0.998
1-Hexadecanol10 - 1000y = 0.003x + 0.002> 0.997
1-Octadecanol10 - 1000y = 0.003x - 0.001> 0.998

Table 3: Illustrative Method Sensitivity, Recovery, and Precision Data

AnalyteLOD (ng/mL)LOQ (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
1-Octanol2.58.095 ± 5< 5< 8
1-Dodecanol2.07.098 ± 4< 4< 7
1-Tetradecanol2.27.597 ± 6< 6< 9
1-Hexadecanol2.89.094 ± 7< 7< 10
1-Octadecanol3.010.092 ± 8< 8< 12

Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are for illustrative purposes only and represent typical performance characteristics of a validated GC-MS method. Actual values must be determined experimentally during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Aliquoting Spiking Internal Standard Spiking (this compound) Sample->Spiking Hydrolysis Hydrolysis (Optional) Spiking->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration GCMS->Integration Ratio Calculate Peak Area Ratios (Analyte/IS) Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Unknown Samples Calibration->Quantification signaling_pathway Analyte Target Fatty Alcohol SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep GCMS GC-MS System SamplePrep->GCMS Data Peak Area Ratio (Analyte / IS) GCMS->Data Concentration Concentration Determination Data->Concentration

References

Application Note: Quantitative Analysis of Volatile Organic Compounds in Environmental Samples using 1-Decanol-d4 as an Internal Standard by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

APN-VOC-001

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of common volatile organic compounds (VOCs) in aqueous samples using headspace gas chromatography-mass spectrometry (HS-GC-MS). The method incorporates 1-Decanol-d4 as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. This procedure is suitable for researchers, scientists, and drug development professionals involved in environmental monitoring, toxicological studies, and quality control of pharmaceutical excipients.

Introduction

Volatile organic compounds (VOCs) are a broad class of chemicals that are emitted from both natural and anthropogenic sources. Many VOCs are considered environmental pollutants and are regulated due to their potential health risks, including carcinogenicity. Accurate and reliable quantification of VOCs in various matrices is therefore of significant importance.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of VOCs. When coupled with headspace (HS) sampling, it provides a sensitive and automated method for the analysis of volatile analytes in liquid and solid samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high-quality quantitative results. This compound closely mimics the chemical and physical properties of many VOCs, ensuring that it behaves similarly during sample preparation and analysis, thus providing effective correction for any analyte losses or variations in instrument performance.

This application note provides a detailed protocol for the analysis of a representative set of VOCs, including benzene, toluene, ethylbenzene, and xylenes (BTEX), using this compound as an internal standard.

Experimental
Materials and Reagents
  • Analytes: Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, o-Xylene (analytical standard grade)

  • Internal Standard: this compound (isotopic purity ≥ 98%)

  • Solvent: Purge-and-trap grade Methanol

  • Water: Deionized water, free of organic contaminants

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

Instrumentation
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Headspace Autosampler

Preparation of Standard Solutions

Primary Stock Standard (1000 µg/mL): Prepare a stock solution containing all target VOCs at a concentration of 1000 µg/mL in methanol.

Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of this compound at a concentration of 1000 µg/mL in methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with deionized water in headspace vials. A typical calibration range would be 1, 5, 10, 25, 50, and 100 µg/L.

Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound at a concentration of 10 µg/mL in methanol.

Sample Preparation
  • Pipette 10 mL of the aqueous sample or working standard into a 20 mL headspace vial.

  • Add 10 µL of the 10 µg/mL this compound internal standard working solution to each vial, resulting in a final IS concentration of 10 µg/L.

  • Immediately seal the vials with PTFE/silicone septa and aluminum crimp caps.

  • Gently vortex the vials for 10 seconds.

HS-GC-MS Method
Headspace Parameters
ParameterValue
Vial Equilibration Temp.80°C
Vial Equilibration Time15 min
Syringe Temperature90°C
Injection Volume1 mL
Pressurization Time0.5 min
Injection ModeSplit (10:1)
GC-MS Parameters
ParameterValue
Gas Chromatograph
ColumnDB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
Inlet Temperature220°C
Oven Program40°C (hold 2 min), ramp to 220°C at 10°C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Parameters
AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Benzene787752
Toluene919265
Ethylbenzene9110677
m/p-Xylene9110677
o-Xylene9110677
This compound (IS) 62 45 73
Results and Discussion

The developed HS-GC-MS method demonstrated excellent performance for the quantification of VOCs in aqueous samples. The use of this compound as an internal standard provided reliable correction for variations in sample handling and instrument response, resulting in high accuracy and precision.

Quantitative Data Summary

The following tables summarize the representative quantitative data for the analysis of BTEX using the described method. This data is for illustrative purposes and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/L)
Benzene1 - 1000.9992
Toluene1 - 1000.9995
Ethylbenzene1 - 1000.9991
m/p-Xylene1 - 1000.9989
o-Xylene1 - 1000.9993

Table 2: Limit of Quantification (LLOQ), Accuracy, and Precision

AnalyteLLOQ (µg/L)Accuracy (%) at LLOQPrecision (%RSD) at LLOQ (n=6)
Benzene198.56.2
Toluene1101.25.8
Ethylbenzene197.97.1
m/p-Xylene199.36.5
o-Xylene1102.55.5
Conclusion

The HS-GC-MS method utilizing this compound as an internal standard provides a reliable and robust approach for the quantitative analysis of volatile organic compounds in aqueous matrices. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine environmental monitoring and other applications requiring the accurate measurement of VOCs.

Detailed Protocol: Method Development for Volatile Organic Compounds using this compound

Objective

To establish a detailed standard operating procedure (SOP) for the quantitative analysis of volatile organic compounds (VOCs) in aqueous samples using this compound as an internal standard by headspace gas chromatography-mass spectrometry (HS-GC-MS).

Scope

This protocol is applicable to the determination of benzene, toluene, ethylbenzene, and xylenes (BTEX) in water samples. The principles of this method can be extended to other VOCs with appropriate validation.

Principle

An aqueous sample is spiked with a known amount of this compound internal standard and sealed in a headspace vial. The vial is heated to a specific temperature to allow the volatile compounds to partition into the headspace gas. A portion of the headspace is then injected into a gas chromatograph, where the VOCs are separated. The separated compounds are detected by a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is performed by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve.

Apparatus and Materials
  • GC-MS system with headspace autosampler

  • Analytical balance (4 decimal places)

  • Volumetric flasks (Class A)

  • Micropipettes and tips

  • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

  • Vortex mixer

Reagents and Standards
  • Methanol (Purge-and-trap grade)

  • Deionized water (VOC-free)

  • Benzene, Toluene, Ethylbenzene, m-Xylene, p-Xylene, o-Xylene (analytical standards)

  • This compound

Experimental Workflow Diagram

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing & Quantification prep_standards Prepare VOC Stock and Working Standards sample_aliquot Aliquot 10 mL Sample or Standard into Vial prep_standards->sample_aliquot prep_is Prepare this compound Internal Standard Solution add_is Spike with 10 µL of This compound Solution prep_is->add_is sample_aliquot->add_is seal_vial Seal and Vortex Vial add_is->seal_vial hs_incubation Headspace Incubation (80°C for 15 min) seal_vial->hs_incubation hs_injection Headspace Injection (1 mL) hs_incubation->hs_injection gc_separation GC Separation (DB-624 Column) hs_injection->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantify VOCs in Samples calibration_curve->quantification

Caption: Experimental workflow for VOC analysis using this compound.

Detailed Procedure
7.1 Preparation of Solutions
  • Primary VOC Stock Standard (1000 µg/mL):

    • Accurately weigh approximately 10 mg of each VOC standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Calculate the exact concentration of each analyte.

    • Store at -20°C.

  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol.

    • Store at -20°C.

  • Intermediate VOC Standard (10 µg/mL):

    • Dilute 100 µL of the primary VOC stock standard to 10 mL with methanol in a volumetric flask.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute 100 µL of the this compound stock solution to 10 mL with methanol in a volumetric flask.

7.2 Calibration Standards and Sample Preparation
  • Label a series of 20 mL headspace vials for each calibration level (e.g., Blank, 1, 5, 10, 25, 50, 100 µg/L).

  • Add 10 mL of deionized water to each vial.

  • Spike the appropriate volume of the 10 µg/mL intermediate VOC standard into each vial to achieve the desired final concentrations.

  • For unknown samples, pipette 10 mL of the sample into a labeled headspace vial.

  • To each vial (calibration standards and samples), add 10 µL of the 10 µg/mL this compound internal standard working solution.

  • Immediately seal the vials and vortex for 10 seconds.

7.3 Instrument Analysis
  • Set up the HS-GC-MS system with the parameters specified in the "HS-GC-MS Method" section of the application note.

  • Create a sequence in the instrument software including the calibration standards, a blank, and the unknown samples.

  • Run the sequence.

Data Analysis and Quantification
8.1 Peak Integration
  • Integrate the peaks for the quantifier ions of each target VOC and the internal standard (this compound) in the chromatograms.

8.2 Calibration Curve Construction
  • For each calibration standard, calculate the response factor (RF) ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)

  • Plot the response ratio against the concentration of the analyte for each calibration level.

  • Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). The R² value should be ≥ 0.995.

8.3 Quantification of Unknown Samples
  • Calculate the response ratio for each analyte in the unknown samples.

  • Determine the concentration of each VOC in the unknown samples using the linear regression equation from the calibration curve: Concentration = (Response Ratio - y-intercept) / slope

Quality Control
  • Method Blank: A method blank (deionized water with internal standard) should be run with each batch of samples to check for contamination.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be run every 10-15 samples to verify the stability of the calibration. The calculated concentration should be within ±15% of the true value.

  • Spike Recovery: A matrix spike should be performed on a representative sample to assess for matrix effects. Spike recovery should be within 80-120%.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Quantification Sample Aqueous Sample (Unknown VOC Conc.) HS_GCMS HS-GC-MS Analysis Sample->HS_GCMS IS This compound (Known Conc.) IS->HS_GCMS Analyte_Signal Analyte Peak Area (Proportional to VOC Conc.) HS_GCMS->Analyte_Signal IS_Signal IS Peak Area (Reference Signal) HS_GCMS->IS_Signal Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Signal->Ratio IS_Signal->Ratio Final_Conc Determine Final VOC Conc. (Using Calibration Curve) Ratio->Final_Conc

Caption: Logical relationship for internal standard quantification.

Application Notes and Protocols: 1-Decanol-d4 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of metabolomics, accurate and reproducible quantification of metabolites is paramount for generating reliable biological insights. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry-based metabolomics. 1-Decanol-d4, a deuterated analog of the long-chain fatty alcohol 1-decanol, serves as an ideal internal standard for the precise quantification of its unlabeled counterpart and other structurally related lipids in complex biological matrices. Its chemical similarity to the analyte of interest ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation, while its mass shift allows for distinct detection by mass spectrometry. This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics research.

Applications of this compound

Internal Standard for Quantitative Metabolomics

The primary application of this compound is as an internal standard in quantitative metabolomics workflows, particularly in studies focusing on lipid metabolism.[1][2][3] The addition of a known amount of this compound to a biological sample at the beginning of the sample preparation process allows for the correction of variability introduced during the analytical workflow, including:

  • Extraction Efficiency: Compensates for incomplete or variable recovery of the analyte from the sample matrix.[4]

  • Matrix Effects: Mitigates the impact of ion suppression or enhancement caused by co-eluting compounds in the sample matrix during mass spectrometry analysis.[4]

  • Instrumental Variability: Accounts for fluctuations in instrument performance over time.[5]

By calculating the ratio of the analyte peak area to the internal standard peak area, a more accurate and precise quantification can be achieved.

Tracer in Metabolic Flux Analysis

While less common for long-chain alcohols, deuterated compounds like this compound can potentially be used as tracers in metabolic flux analysis (MFA) to investigate the metabolic fate of fatty alcohols in biological systems. By introducing this compound into a cell culture or organism, researchers can track its incorporation into downstream metabolites, providing insights into the activity of pathways involved in fatty alcohol metabolism, such as oxidation, esterification, and incorporation into complex lipids.

Quantitative Data Summary

The following table summarizes typical quantitative parameters that can be expected when using a deuterated long-chain alcohol like this compound as an internal standard in a validated GC-MS or LC-MS method. These values are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.

ParameterTypical Value RangeDescription
Recovery 85 - 115%The percentage of the analyte recovered during the sample preparation process, corrected using the internal standard.
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.
Limit of Detection (LOD) 0.1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio typically of 3.
Limit of Quantification (LOQ) 0.5 - 50 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified, typically with a signal-to-noise ratio of 10.
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.

Experimental Protocols

Protocol 1: Quantification of 1-Decanol in Human Plasma using GC-MS

This protocol describes the quantification of endogenous 1-decanol in human plasma using this compound as an internal standard, followed by derivatization and GC-MS analysis. Fatty alcohols require derivatization to increase their volatility for GC-MS analysis.[6]

Materials:

  • Human plasma (collected in EDTA tubes)

  • This compound solution (10 µg/mL in methanol)

  • 1-Decanol standard solutions for calibration curve (0.1, 0.5, 1, 5, 10, 50, 100 µg/mL in methanol)

  • Methyl-tert-butyl ether (MTBE)

  • Methanol (LC-MS grade)

  • Hexane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the 10 µg/mL this compound internal standard solution.

    • Add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 15 mL glass tube.

  • Liquid-Liquid Extraction:

    • To the supernatant, add 1 mL of MTBE.

    • Vortex vigorously for 1 minute.

    • Add 500 µL of water to induce phase separation.

    • Vortex for 30 seconds.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Repeat the extraction with another 1 mL of MTBE and combine the organic layers.

  • Solvent Evaporation and Derivatization:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[6]

    • Cap the tube tightly and heat at 60°C for 30 minutes.[6]

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Injection Volume: 1 µL

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for 1-decanol-TMS ether and this compound-TMS ether.

  • Data Analysis:

    • Integrate the peak areas of the selected ions for both the analyte and the internal standard.

    • Calculate the peak area ratio of 1-decanol to this compound.

    • Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of 1-decanol in the plasma samples from the calibration curve.

Protocol 2: Analysis of Fatty Alcohols in Cell Culture using LC-MS

This protocol provides a general workflow for the analysis of 1-decanol and other fatty alcohols in cell culture samples using this compound as an internal standard with LC-MS. This method is suitable for non-volatile or thermally labile compounds.

Materials:

  • Cell pellets

  • This compound solution (1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS system with a C18 reversed-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

Procedure:

  • Sample Preparation and Extraction:

    • To a cell pellet (e.g., 1 million cells), add 10 µL of the 1 µg/mL this compound internal standard solution.

    • Add 300 µL of ice-cold methanol and vortex to resuspend the pellet.

    • Add 600 µL of chloroform.

    • Vortex for 10 minutes at 4°C.

    • Add 180 µL of water to induce phase separation.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase into a new tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of Mobile Phase B.

    • Vortex and transfer to an LC-MS vial.

  • LC-MS Analysis:

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B (equilibration)

    • MS Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS Analysis: Full scan mode (e.g., m/z 100-1000) and targeted MS/MS for 1-decanol and this compound.

  • Data Analysis:

    • Extract ion chromatograms for the precursor ions of 1-decanol and this compound.

    • Integrate the peak areas.

    • Calculate the peak area ratio of 1-decanol to this compound.

    • Quantify using a calibration curve prepared in a similar manner.

Visualizations

Experimental Workflow for 1-Decanol Quantification in Plasma (GC-MS) cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_derivatization Derivatization cluster_analysis Analysis plasma 100 µL Plasma add_is Add 10 µL this compound (IS) plasma->add_is protein_precip Add 400 µL Cold Methanol (Protein Precipitation) add_is->protein_precip centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_mtbe Add 1 mL MTBE supernatant->add_mtbe add_water Add 500 µL Water add_mtbe->add_water centrifuge2 Centrifuge (3,000 x g, 5 min) add_water->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer dry_down Evaporate to Dryness (N2) organic_layer->dry_down add_reagents Add Pyridine & BSTFA dry_down->add_reagents heat Heat (60°C, 30 min) add_reagents->heat gcms GC-MS Analysis heat->gcms data_processing Data Processing & Quantification gcms->data_processing

Caption: GC-MS workflow for 1-decanol quantification.

Metabolic Pathway of Fatty Alcohols fatty_acyl_coa Fatty Acyl-CoA (e.g., Decanoyl-CoA) far Fatty Acyl-CoA Reductase (FAR) fatty_acyl_coa->far Reduction wax_synthase Wax Ester Synthase fatty_acyl_coa->wax_synthase fatty_aldehyde Fatty Aldehyde (e.g., Decanal) far->fatty_aldehyde adh Alcohol Dehydrogenase (ADH) fatty_aldehyde->adh Reduction faldh Fatty Aldehyde Dehydrogenase (FALDH) fatty_aldehyde->faldh Oxidation fatty_alcohol Fatty Alcohol (e.g., 1-Decanol) adh->fatty_alcohol fatty_alcohol->wax_synthase Esterification fatty_acid Fatty Acid (e.g., Decanoic Acid) faldh->fatty_acid wax_ester Wax Ester wax_synthase->wax_ester

Caption: Simplified fatty alcohol metabolic pathway.[7][8][9]

References

Application Note: Quantification of Volatile Compounds in Food and Beverages using 1-Decanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The analysis of volatile organic compounds (VOCs) is crucial for determining the quality, flavor, and aroma profiles of food and beverages. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying these volatile compounds.[1][2][3][4] For accurate quantification, the use of an internal standard is essential to correct for variations in sample preparation and instrument response. Isotopically labeled standards, such as 1-decanol-d4, are ideal for this purpose as they exhibit similar chemical and physical properties to their non-labeled counterparts, but can be distinguished by their mass-to-charge ratio in the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of volatile compounds in food and beverage matrices.

Data Presentation

Quantitative data for method validation should be established for each specific matrix and analyte. The following table summarizes typical analytical performance parameters that should be evaluated. The values presented are representative and based on similar analyses of volatile compounds in food and beverages.[1][5]

ParameterTypical RangeDescription
**Linearity (R²) **> 0.99Correlation coefficient for the calibration curve, indicating the linearity of the response.
Limit of Detection (LOD) 0.01 - 10 µg/LThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.03 - 50 µg/LThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Recovery (%) 80 - 120%The percentage of the known amount of analyte recovered from the sample matrix.
Precision (RSD %) < 15%The relative standard deviation, indicating the repeatability of the measurements.

Experimental Protocols

This section details a representative protocol for the analysis of volatile compounds in a liquid beverage sample (e.g., wine, juice) using solid-phase microextraction (SPME) with GC-MS and this compound as an internal standard.

Materials and Reagents

  • Sample: Liquid beverage (e.g., wine, fruit juice)

  • Internal Standard (IS): this compound solution (100 µg/mL in methanol)

  • Sodium Chloride (NaCl): Analytical grade

  • SPME Fiber Assembly: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-5ms, HP-INNOWax).

Sample Preparation and Extraction

  • Sample Aliquoting: Pipette 5 mL of the liquid beverage sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the vial to achieve a final concentration within the calibrated range (e.g., 10 µL of a 10 µg/mL solution for a final concentration of 20 µg/L).

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[1][2]

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to equilibrate between the liquid and headspace phases.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.[3][4]

GC-MS Analysis

  • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250°C) to thermally desorb the analytes onto the analytical column.

  • Chromatographic Separation: Separate the volatile compounds on the capillary column using a suitable temperature program. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/minute to 240°C

    • Hold: 5 minutes at 240°C

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for quantification of target analytes and the internal standard.

    • Quantification Ion for this compound: The specific m/z will depend on the deuteration pattern. For a d4-labeled decanol, characteristic fragment ions would be monitored.

    • Quantification Ions for Target Analytes: Select specific, abundant, and interference-free ions for each target volatile compound.

Data Analysis

  • Peak Integration: Integrate the peak areas of the target analytes and the this compound internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of the target analytes in the sample by using the response factor from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample 5 mL Beverage Sample spike Spike with this compound sample->spike nacl Add 1 g NaCl spike->nacl equilibrate Equilibrate at 40°C nacl->equilibrate spme HS-SPME (30 min) equilibrate->spme desorb Thermal Desorption in GC Inlet spme->desorb gc GC Separation desorb->gc ms MS Detection (Scan/SIM) gc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for volatile analysis using SPME-GC-MS.

References

Application Notes & Protocols: The Use of 1-Decanol-d4 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Decanol-d4 as an internal standard in the forensic toxicology screening of volatile substances, with a particular focus on the analysis of long-chain alcohols and fatty acid ethyl esters (FAEEs), which are significant biomarkers of alcohol consumption.

Introduction

In forensic toxicology, accurate and precise quantification of analytes is paramount for legal and medical purposes. The use of internal standards is a fundamental practice in analytical chemistry to correct for variations during sample preparation and analysis, thereby improving the reliability of the results. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods due to their chemical and physical similarity to the target analytes.

This compound is the deuterated form of 1-decanol, a ten-carbon fatty alcohol. Its use as an internal standard is particularly advantageous in methods for detecting and quantifying other long-chain alcohols or their metabolites, such as fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol and serve as sensitive and specific biomarkers for both acute and chronic alcohol consumption. Their detection in various biological matrices, including blood, hair, and meconium, can provide crucial information in forensic investigations.

Principle of the Method

This protocol describes a quantitative method for the analysis of a panel of long-chain alcohols and fatty acid ethyl esters in whole blood using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This compound is added to all samples, calibrators, and controls at a constant concentration. During analysis, the analytes and the internal standard are detected by the mass spectrometer. Quantification is achieved by calculating the ratio of the peak area of each analyte to the peak area of this compound. This ratio is then used to determine the concentration of the analyte from a calibration curve.

The use of a deuterated internal standard that is chemically similar to the analytes of interest helps to compensate for potential variations in extraction efficiency, injection volume, and ionization in the mass spectrometer.

Experimental Protocols

  • This compound (Internal Standard)

  • Reference standards for target analytes (e.g., 1-octanol, 1-nonanol, ethyl laurate, ethyl myristate, ethyl palmitate, ethyl oleate)

  • Methanol (LC-MS grade)

  • Hexane (GC grade)

  • Sodium chloride (analytical grade)

  • Certified drug-free whole blood for matrix-matched calibrators and controls

  • HS-SPME fibers (e.g., 100 µm polydimethylsiloxane)

  • 20 mL headspace vials with magnetic crimp caps

  • Internal Standard Stock Solution (10 µg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 100 mL of methanol.

  • Analyte Stock Solution (100 µg/mL):

    • Prepare a mixed stock solution containing all target analytes at a concentration of 100 µg/mL each in methanol.

  • Working Calibrator and Control Solutions:

    • Prepare a series of working solutions by diluting the analyte stock solution with methanol to achieve the desired concentration range for the calibration curve and quality control samples.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the Internal Standard Stock Solution 1:10 with methanol.

  • Pipette 1.0 mL of whole blood (calibrator, control, or unknown sample) into a 20 mL headspace vial.

  • Add 100 µL of the Internal Standard Working Solution (1 µg/mL) to each vial, resulting in a final concentration of 100 ng/mL of this compound.

  • Add 1.0 g of sodium chloride to each vial to increase the ionic strength of the sample and enhance the volatility of the analytes.

  • Immediately seal the vials with a magnetic crimp cap.

  • Vortex each vial for 10 seconds.

  • Place the prepared vials in the autosampler tray of the GC-MS system.

  • Incubate the vials at 80°C for 15 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 80°C with agitation.

  • Desorb the analytes from the SPME fiber in the GC injection port at 250°C for 5 minutes.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
1-Octanol564384
1-Nonanol567084
This compound (IS) 60 45 88
Ethyl Laurate88101157
Ethyl Myristate88101185
Ethyl Palmitate88101213
Ethyl Oleate8855264
Parameter1-OctanolEthyl Palmitate
Calibration Range 10 - 1000 ng/mL20 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 2 ng/mL5 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL20 ng/mL
Precision (%RSD)
- Intra-day (n=6) at Low QC< 10%< 10%
- Intra-day (n=6) at High QC< 8%< 8%
- Inter-day (n=18) at Low QC< 12%< 12%
- Inter-day (n=18) at High QC< 10%< 10%
Accuracy (% Recovery)
- Low QC92 - 108%90 - 110%
- High QC95 - 105%93 - 107%
Extraction Recovery > 85%> 80%

Workflow Diagram

The following diagram illustrates the typical workflow for the analysis of volatile substances in a forensic toxicology laboratory using an internal standard.

Forensic_Toxicology_Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Blood, Urine, Hair) Sample_Accessioning Sample Accessioning & LIMS Entry Sample_Collection->Sample_Accessioning Sample_Preparation Sample Preparation - Aliquoting - Addition of this compound (IS) Sample_Accessioning->Sample_Preparation Extraction Extraction (HS-SPME) Sample_Preparation->Extraction Analysis Instrumental Analysis (GC-MS) Extraction->Analysis Data_Processing Data Processing - Peak Integration - Concentration Calculation Analysis->Data_Processing Data_Review Data Review & QC Check Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting Archiving Sample & Data Archiving Reporting->Archiving

Caption: Workflow for Forensic Toxicology Screening Using an Internal Standard.

Signaling Pathways and Logical Relationships

In the context of this application, the primary logical relationship is the principle of internal standardization for quantitative analysis. This relationship ensures that any loss of analyte during sample processing or fluctuations in instrument response are corrected for, leading to a more accurate and reliable result.

Internal_Standard_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection Detection cluster_calculation Quantification Analyte Analyte (Unknown Concentration) Process Sample Prep & GC-MS Analysis (Potential for Analyte Loss and Signal Variation) Analyte->Process IS This compound (Known Concentration) IS->Process Analyte_Signal Analyte Signal (Peak Area) Process->Analyte_Signal IS_Signal IS Signal (Peak Area) Process->IS_Signal Ratio Signal Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Analyte Concentration (Calculated from Calibration Curve) Ratio->Concentration

Caption: Principle of Internal Standardization for Quantitative Analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative screening of long-chain alcohols and fatty acid ethyl esters in forensic toxicology. The detailed protocol and representative data presented herein offer a solid foundation for laboratories to develop and validate their own analytical methods for these important biomarkers of alcohol consumption. The application of stable isotope-labeled internal standards is a critical component of high-quality forensic toxicological analysis, ensuring the accuracy and defensibility of the results.

Determining the Optimal Concentration of 1-Decanol-d4 for Robust Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative analytical chemistry, particularly within complex matrices such as plasma, urine, or environmental samples, the use of an internal standard (IS) is crucial for achieving accurate and reproducible results.[1][2][3] A stable isotope-labeled (SIL) internal standard is considered the "gold standard" for mass spectrometry-based quantification because its physicochemical properties are nearly identical to the analyte of interest, allowing it to effectively compensate for variations in sample preparation, injection volume, and instrument response.[1][4] 1-Decanol-d4, a deuterated form of 1-Decanol, serves as an excellent internal standard for the quantification of 1-Decanol and other similar long-chain alcohols. This document provides a detailed protocol for determining the optimal concentration of this compound to ensure robust and reliable quantitative analysis.

Key Principles for Internal Standard Concentration Selection

The concentration of the internal standard is a critical parameter in method development and can significantly impact the accuracy and precision of the analytical method.[3] The ideal concentration should be chosen based on the following principles:

  • Consistency: The same amount of internal standard must be added to every sample, including calibration standards, quality controls (QCs), and unknown samples.[2]

  • Analyte-Matching Concentration: The concentration of the internal standard should ideally be in the same order of magnitude as the analyte of interest in the samples.[5] A common practice is to select a concentration that is in the mid-range of the calibration curve.

  • Reproducible Signal: The chosen concentration should produce a consistent and reproducible signal from the mass spectrometer, well above the limit of detection (LOD) to avoid variability associated with low signal-to-noise ratios.[6]

  • No Interference: The internal standard should not interfere with the detection of the analyte, and vice versa. For SIL-IS, it's important to ensure there is no significant isotopic contribution between the analyte and the IS.[3]

Data Presentation: Experimental Design for Concentration Optimization

To determine the optimal concentration of this compound, a systematic evaluation is recommended. The following table outlines a suggested experimental design.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Condition 5
This compound Concentration Low (e.g., 10 ng/mL)Mid-Low (e.g., 50 ng/mL)Mid (e.g., 100 ng/mL)Mid-High (e.g., 250 ng/mL)High (e.g., 500 ng/mL)
Analyte Concentration Levels LLOQ, Low QC, Mid QC, High QC, ULOQLLOQ, Low QC, Mid QC, High QC, ULOQLLOQ, Low QC, Mid QC, High QC, ULOQLLOQ, Low QC, Mid QC, High QC, ULOQLLOQ, Low QC, Mid QC, High QC, ULOQ
Number of Replicates n=5n=5n=5n=5n=5
Evaluation Criteria Peak Area Reproducibility (%CV), Accuracy & Precision of QCsPeak Area Reproducibility (%CV), Accuracy & Precision of QCsPeak Area Reproducibility (%CV), Accuracy & Precision of QCsPeak Area Reproducibility (%CV), Accuracy & Precision of QCsPeak Area Reproducibility (%CV), Accuracy & Precision of QCs

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 1: Experimental Design for this compound Concentration Optimization.

The results from this experiment can be summarized in the following table for easy comparison.

This compound Concentration Mean IS Peak Area IS Peak Area %CV (n=25) Low QC Accuracy (%) Low QC Precision (%CV) High QC Accuracy (%) High QC Precision (%CV)
10 ng/mL
50 ng/mL
100 ng/mL
250 ng/mL
500 ng/mL

Table 2: Summary of Results for Optimal Concentration Determination.

Experimental Protocols

This section provides a detailed methodology for determining the optimal concentration of this compound for use as an internal standard in a quantitative LC-MS/MS or GC-MS analysis.

Materials and Reagents
  • This compound (certified reference material)

  • 1-Decanol (certified reference material)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Biological matrix (e.g., human plasma, rat urine)

  • Appropriate analytical column (e.g., C18 for LC-MS, DB-5ms for GC-MS)

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.

  • 1-Decanol Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 1-Decanol and dissolve it in 10 mL of methanol.

  • This compound Working Solutions: Prepare a series of working solutions of this compound by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve the concentrations outlined in Table 1 (e.g., 100 ng/mL, 500 ng/mL, 1 µg/mL, 2.5 µg/mL, and 5 µg/mL). Note: these are the concentrations of the spiking solution, the final concentration in the sample will be lower after addition.

  • 1-Decanol Calibration Standards and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate biological matrix with the 1-Decanol stock solution to cover the desired analytical range.

Sample Preparation (Protein Precipitation Example)
  • Pipette 50 µL of each calibration standard, QC sample, and blank matrix into separate microcentrifuge tubes.

  • Add 10 µL of one of the this compound working solutions to each tube (except for the blank matrix without IS).

  • Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid, if necessary).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, optimized for 1-Decanol.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 1-Decanol and this compound.

Data Analysis
  • Peak Integration: Integrate the peak areas of 1-Decanol and this compound for each sample.

  • Internal Standard Response Evaluation: For each concentration of this compound tested, calculate the mean peak area and the percent coefficient of variation (%CV) across all injected samples (calibration standards and QCs). A lower %CV indicates better reproducibility.

  • Calibration Curve Construction: For each this compound concentration, construct a calibration curve by plotting the peak area ratio (1-Decanol peak area / this compound peak area) against the known concentrations of the calibration standards.

  • Accuracy and Precision Assessment: Using the respective calibration curves, calculate the concentration of the QC samples. Determine the accuracy (as a percentage of the nominal value) and precision (as %CV) for each QC level.

  • Optimal Concentration Selection: The optimal concentration of this compound is the one that provides a reproducible internal standard peak area (%CV ≤ 15-20%) and results in the best accuracy and precision for the QC samples over the entire analytical range.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing cluster_decision Decision Stock_IS This compound Stock Solution Work_IS This compound Working Solutions Stock_IS->Work_IS Spike Spike Matrix with Analyte & IS Work_IS->Spike Stock_Analyte 1-Decanol Stock Solution Cal_QC Calibration Standards & QC Samples Stock_Analyte->Cal_QC Cal_QC->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Integrate Peak Integration LCMS->Integrate Evaluate Evaluate IS Response (%CV) Integrate->Evaluate Calibrate Construct Calibration Curve Integrate->Calibrate Optimal Select Optimal Concentration Evaluate->Optimal Quantify Quantify QCs Calibrate->Quantify Quantify->Optimal

Caption: Workflow for Determining Optimal this compound Concentration.

Logical_Relationship Analyte Analyte (1-Decanol) SamplePrep Sample Preparation (e.g., Extraction, Dilution) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep Injection Instrument Injection SamplePrep->Injection Ionization Ionization Source (Matrix Effects) Injection->Ionization Detection MS Detection Ionization->Detection AnalyteSignal Analyte Signal (Variable) Detection->AnalyteSignal IS_Signal IS Signal (Variable) Detection->IS_Signal Ratio Analyte/IS Ratio (Consistent) AnalyteSignal->Ratio IS_Signal->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Role of Internal Standard in Mitigating Analytical Variability.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding matrix effects when using 1-Decanol-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[2][3] These effects are a primary source of inaccuracy and imprecision in quantitative LC-MS analysis because they can negatively impact the method's sensitivity, reproducibility, and accuracy.[4][5]

Q2: Why is a deuterated internal standard like this compound used to counteract matrix effects?

A2: Deuterated internal standards, also known as stable isotope-labeled (SIL) internal standards, are considered the gold standard for compensating for matrix effects.[6][7] this compound is chemically and physically very similar to its non-deuterated counterpart.[8] This similarity ensures that it co-elutes during chromatography and experiences nearly identical ionization suppression or enhancement as the target analyte.[1][2] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.[2][9]

Q3: What are the common causes of matrix effects?

A3: Matrix effects are primarily caused by competition in the mass spectrometer's ion source.[1] Key contributors include:

  • Competition for Ionization: Co-eluting matrix components compete with the analyte for the limited available charge during the electrospray ionization (ESI) process, reducing the formation of analyte ions.[2]

  • Disruption of Droplet Evaporation: High concentrations of non-volatile components, such as salts and proteins, can alter the physical properties (e.g., surface tension) of the ESI droplets, hindering the release of gas-phase analyte ions.[10][11]

  • Endogenous Components: Biological samples contain numerous endogenous compounds, with phospholipids being a notorious cause of ion suppression that can foul the MS source.[12]

Troubleshooting Guides

Issue 1: I'm using this compound, but my results are still inconsistent and show significant ion suppression.

Even with a reliable SIL internal standard, persistent matrix effects can occur. The issue often lies in the sample preparation or chromatographic method. This workflow helps diagnose the root cause.

A Inconsistent Results / Significant Ion Suppression B Potential Cause? A->B C1 Poor Co-elution of Analyte and this compound B->C1 Isotopic Effect? C2 Ineffective Sample Preparation (High Matrix Load) B->C2 Dirty Extract? C3 Sub-optimal LC Conditions B->C3 Poor Separation? S1 Verify Peak Overlap. A slight retention time shift can cause differential matrix effects. C1->S1 S2 Improve Sample Cleanup. Use more rigorous extraction like SPE or LLE. C2->S2 S4 Dilute the Sample. Reduces concentration of interfering components. C2->S4 S3 Optimize Chromatography. Adjust gradient, mobile phase, or flow rate to improve separation. C3->S3 A Need to Evaluate Matrix Effect B What is the goal? A->B C1 Qualitative Assessment: 'Where' is suppression occurring? B->C1 Identify Problem Zones C2 Quantitative Assessment: 'How much' suppression is there? B->C2 Validate Method S1 Perform Post-Column Infusion Experiment C1->S1 S2 Perform Post-Extraction Spike Experiment C2->S2 D1 Identifies retention time zones with ion suppression/enhancement. S1->D1 D2 Calculates Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE). S2->D2

References

preventing deuterium exchange of 1-Decanol-d4 in protic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for deuterated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in handling isotopically labeled molecules. This guide focuses on preventing the unwanted deuterium exchange of 1-Decanol-d4 in protic solvents, ensuring the isotopic integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom on your labeled compound, this compound, is replaced by a hydrogen atom from the surrounding environment, particularly from protic solvents like water or methanol.[1][2][3] The hydroxyl (-OD) group of this compound is particularly susceptible to this exchange. This can lead to a loss of isotopic purity, which is critical for the accuracy of quantitative analyses, such as those using mass spectrometry where the deuterated compound serves as an internal standard.[2]

Q2: What are the primary factors that promote the exchange of the hydroxyl deuterium in this compound?

A2: The main factors that accelerate deuterium exchange are:

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) are the primary source of hydrogen that can replace the deuterium.[1][3]

  • pH: Both acidic and basic conditions can catalyze the exchange. The rate of exchange is generally at its minimum in the near-neutral or slightly acidic pH range of 2.5 to 3.[3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3][4]

Q3: Can deuterium atoms on the carbon chain of this compound also exchange?

A3: Deuterium atoms covalently bonded to carbon are generally much more stable and less prone to exchange than those on heteroatoms like oxygen.[2] However, under certain conditions, such as in the presence of specific metal catalysts or at very high temperatures, exchange at carbon positions, particularly the α-carbon (adjacent to the hydroxyl group), can occur.[5] For most standard laboratory procedures, the primary concern is the exchange of the hydroxyl deuterium.

Q4: How can I quickly check if my this compound has undergone deuterium exchange?

A4: 1H NMR spectroscopy is a powerful tool for this. In a deuterated aprotic solvent (like DMSO-d6), the -OD signal should be absent or very small. If you are using a protic solvent, the addition of a small amount of D2O to your sample can be used as a diagnostic tool. If the hydroxyl proton signal disappears or significantly diminishes, it confirms that exchange is occurring.[6] Mass spectrometry can also be used to detect a mass shift corresponding to the loss of deuterium atoms.

Troubleshooting Guides

Issue 1: Gradual loss of deuterated signal in LC-MS analysis.

Symptoms:

  • Decreasing peak area of the this compound internal standard over a series of injections.

  • Inaccurate and imprecise quantitative results.

  • Appearance of a peak at the mass of the unlabeled 1-Decanol.

Troubleshooting Workflow:

Troubleshooting: Loss of Deuterated Signal start Start: Decreasing Deuterated Signal check_solvent Review Solvent System (Storage & Mobile Phase) start->check_solvent is_protic Is the solvent protic (e.g., water, methanol)? check_solvent->is_protic switch_aprotic Switch to Aprotic Solvent (e.g., Acetonitrile, DMSO) for storage if possible. is_protic->switch_aprotic Yes check_ph Check pH of Solutions is_protic->check_ph No switch_aprotic->check_ph is_extreme_ph Is pH strongly acidic or basic? check_ph->is_extreme_ph adjust_ph Adjust pH to near-neutral (or pH 2.5-3 for LC-MS). is_extreme_ph->adjust_ph Yes check_temp Review Storage & Autosampler Temperature is_extreme_ph->check_temp No adjust_ph->check_temp is_high_temp Is temperature elevated? check_temp->is_high_temp lower_temp Store at low temperature (-20°C or -80°C). Use cooled autosampler. is_high_temp->lower_temp Yes stability_study Conduct Stability Study is_high_temp->stability_study No lower_temp->stability_study end Problem Resolved stability_study->end

Caption: Troubleshooting workflow for decreasing deuterated signal.

Issue 2: Complete or rapid loss of isotopic purity.

Symptoms:

  • The mass spectrum shows predominantly the mass of unlabeled 1-Decanol.

  • 1H NMR shows a significant -OH peak instead of an -OD signal.

Troubleshooting Workflow:

Troubleshooting: Rapid Isotopic Exchange start Start: Rapid Loss of Deuterium check_handling Review Sample Handling and Preparation start->check_handling is_inert Was an inert atmosphere used? check_handling->is_inert use_inert Implement inert atmosphere (N2 or Ar) and use dried glassware. is_inert->use_inert No check_reagents Check Reagents for Protic Impurities is_inert->check_reagents Yes use_inert->check_reagents has_impurities Are reagents anhydrous? check_reagents->has_impurities use_anhydrous Use fresh, anhydrous solvents and reagents. has_impurities->use_anhydrous No consider_protection Consider Protecting the Hydroxyl Group has_impurities->consider_protection Yes use_anhydrous->consider_protection select_pg Select appropriate protecting group (e.g., silyl ether). consider_protection->select_pg end Problem Resolved select_pg->end

References

Technical Support Center: Optimizing GC-MS Analysis of 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Decanol-d4.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape is a common issue in the analysis of long-chain alcohols. Several factors can contribute to this problem:

  • Active Sites in the System: Long-chain alcohols can interact with active sites (silanol groups) in the GC inlet, column, or transfer line, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for MS applications. Regularly replace the liner and septum.[1] Consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.

  • Improper Injection Technique: Too large an injection volume or a slow injection speed can lead to band broadening and asymmetric peaks.

    • Solution: Optimize the injection volume (typically 1-2 µL) and ensure a fast, smooth injection.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in "shark-fin" shaped peaks (fronting).[1]

    • Solution: Dilute your sample to an appropriate concentration. A good starting point is to ensure the peak abundance is within the linear range of the detector.

  • Inappropriate Oven Temperature Program: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column.

    • Solution: Start with an initial oven temperature below the boiling point of the solvent and hold for a short period to allow for proper focusing.

Question: My baseline is noisy or drifting. What are the possible causes and solutions?

Answer:

An unstable baseline can interfere with peak integration and reduce the overall sensitivity of the analysis.

  • Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline.

    • Solution: Use a low-bleed MS-certified column. Condition the column according to the manufacturer's instructions before use. Avoid exceeding the column's maximum operating temperature.

  • Contamination: Contaminants in the carrier gas, sample, or from previous injections can lead to a noisy or drifting baseline.

    • Solution: Ensure high-purity carrier gas and use gas purifiers. Clean the GC inlet and replace the septum and liner regularly. Run a blank solvent injection to check for system contamination.

  • Leaks: Small leaks in the system can introduce oxygen and other atmospheric components, leading to a noisy baseline and column degradation.

    • Solution: Perform a leak check of the entire system, including all fittings and connections from the gas source to the MS interface.

Question: I am not seeing a peak for this compound, or the response is very low. What should I check?

Answer:

A lack of signal can be frustrating. Here are some potential causes:

  • System Suitability: The instrument may not be performing optimally.

    • Solution: Perform a system suitability test using a known standard to verify the performance of the GC-MS system.

  • Incorrect MS Parameters: The mass spectrometer may not be set to detect the appropriate ions for this compound.

    • Solution: Ensure the MS is acquiring data in the correct mass range. For quantitative analysis, use Selected Ion Monitoring (SIM) mode and select appropriate ions for this compound.

  • Analyte Degradation: this compound might be degrading in the hot inlet.

    • Solution: Optimize the inlet temperature. A lower temperature may be sufficient to volatilize the analyte without causing degradation.

  • Derivatization Issues (if applicable): If you are derivatizing this compound to improve its volatility, the reaction may be incomplete.

    • Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for this compound analysis?

A1: The optimal parameters will depend on your specific instrument and application. However, the following table provides a good starting point for method development.

ParameterRecommended Setting
GC Inlet
Injection ModeSplitless or Split (e.g., 20:1)
Inlet Temperature250 °C
Injection Volume1 µL
LinerDeactivated, single taper with glass wool
GC Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Program
Initial Temperature60 °C (hold for 2 min)
Ramp Rate10 °C/min
Final Temperature280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Solvent Delay3 - 5 minutes
Acquisition ModeFull Scan (m/z 40-400) for identification, SIM for quantification

Q2: Do I need to derivatize this compound before analysis?

A2: While 1-Decanol is volatile enough for direct GC-MS analysis, derivatization can improve peak shape and reduce tailing, especially at low concentrations. Trimethylsilylation (TMS) is a common derivatization technique for alcohols. The resulting TMS ether is more volatile and less prone to interacting with active sites in the system.

Q3: What are the characteristic mass fragments of 1-Decanol? How will the deuteration in this compound affect the mass spectrum?

A3: The mass spectrum of unlabeled 1-Decanol will show characteristic fragments. The deuteration in this compound will result in a mass shift for fragments containing the deuterium atoms. For this compound, where the deuterium atoms are on the carbon bearing the hydroxyl group, you would expect to see an increase in the mass-to-charge ratio (m/z) for fragments containing this part of the molecule. The exact mass spectrum of this compound should be experimentally determined, but you can predict the shifts based on the fragmentation pattern of 1-Decanol.

Q4: How can I quantify this compound using GC-MS?

A4: For accurate quantification, it is recommended to use an internal standard.[2] Since this compound is often used as an internal standard itself for the quantification of unlabeled 1-Decanol, you would need to use a different deuterated long-chain alcohol that is not present in your sample.[2] Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethyl acetate). Prepare a series of calibration standards by serially diluting the stock solution. If using an internal standard, add a constant amount to all standards and samples.

  • GC-MS Setup: Set up the GC-MS system according to the recommended parameters in the table above.

  • Injection: Inject 1 µL of the standard or sample into the GC-MS.

  • Data Acquisition: Acquire data in either full scan or SIM mode.

  • Data Analysis: Integrate the peak corresponding to this compound and the internal standard (if used). Construct a calibration curve and determine the concentration of this compound in unknown samples.

Protocol 2: GC-MS Analysis of this compound with TMS Derivatization

  • Sample Preparation: Prepare calibration standards as described in Protocol 1.

  • Derivatization:

    • Evaporate a known volume of the standard or sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis: Follow the steps for GC-MS setup, injection, and data acquisition as outlined in Protocol 1. The oven temperature program may need to be adjusted for the more volatile TMS derivative.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards IS Add Internal Standard Standards->IS Inject Inject Sample IS->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: A typical workflow for the quantitative analysis of this compound by GC-MS.

troubleshooting_logic Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No ActiveSites Check for Active Sites (Inlet, Column) Tailing->ActiveSites Yes Fronting->Tailing No, Re-evaluate Overload Dilute Sample Fronting->Overload Yes Injection Optimize Injection (Volume, Speed) ActiveSites->Injection OvenTemp Adjust Oven Program (Initial Temperature) Injection->OvenTemp

Caption: A logical approach to troubleshooting poor peak shape in GC-MS analysis.

References

Technical Support Center: Signal Suppression of 1-Decanol-d4 in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of 1-Decanol-d4 in complex biological matrices during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting components from the biological matrix.[1] This interference can lead to decreased signal intensity, impacting the accuracy, precision, and sensitivity of the analytical method.[1][2] For a relatively small and non-polar molecule like 1-Decanol, co-eluting lipids and other endogenous matrix components can be a significant source of suppression.[3]

Q2: What are the common causes of signal suppression for this compound in biological samples?

A: Common causes of signal suppression in the analysis of this compound include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples like plasma or urine are major contributors to ion suppression.[3][4][5]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from collection tubes, can interfere with ionization.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression of its deuterated internal standard.

  • Mobile Phase Additives: Certain additives in the mobile phase can reduce ionization efficiency.[4]

Q3: Can using a deuterated internal standard like this compound completely eliminate signal suppression issues?

A: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred method to compensate for matrix effects, it may not completely eliminate the problem.[1] Severe matrix effects can still suppress the signal of both the analyte and the internal standard. Furthermore, if there is a slight chromatographic separation between 1-Decanol and this compound, and they elute in a region of steep change in ion suppression, the correction may not be accurate.

Q4: How can I detect and quantify signal suppression for my this compound assay?

A: Two primary experimental methods are used:

  • Post-Column Infusion: This qualitative technique helps to identify regions in the chromatogram where signal suppression or enhancement occurs.[6][7][8][9]

  • Post-Extraction Spike Analysis: This quantitative method compares the response of this compound in a clean solvent to its response in an extracted blank matrix to calculate the matrix factor (MF).[8][10][11][12] An MF less than 1 indicates suppression, while an MF greater than 1 indicates enhancement.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting signal suppression of this compound.

Diagram: Troubleshooting Workflow for Signal Suppression

TroubleshootingWorkflow start Start: Inaccurate or Low This compound Signal check_is 1. Evaluate Matrix Effects (Post-Column Infusion / Post-Extraction Spike) start->check_is suppression_detected Signal Suppression Detected? check_is->suppression_detected no_suppression No Significant Suppression. Investigate other causes (e.g., sample degradation, instrument issue). suppression_detected->no_suppression No optimize_sample_prep 2. Optimize Sample Preparation (e.g., SPE, LLE) suppression_detected->optimize_sample_prep Yes re_evaluate_1 Re-evaluate Matrix Effects optimize_sample_prep->re_evaluate_1 suppression_resolved_1 Suppression Mitigated? re_evaluate_1->suppression_resolved_1 modify_chromatography 3. Modify Chromatographic Conditions (e.g., change gradient, column) suppression_resolved_1->modify_chromatography No end_good Problem Resolved. Proceed with Validation. suppression_resolved_1->end_good Yes re_evaluate_2 Re-evaluate Matrix Effects modify_chromatography->re_evaluate_2 suppression_resolved_2 Suppression Mitigated? re_evaluate_2->suppression_resolved_2 dilute_sample 4. Dilute Sample (Assess impact on sensitivity) suppression_resolved_2->dilute_sample No suppression_resolved_2->end_good Yes re_evaluate_3 Re-evaluate Matrix Effects dilute_sample->re_evaluate_3 suppression_resolved_3 Suppression Mitigated? re_evaluate_3->suppression_resolved_3 change_ionization 5. Change Ionization Source (e.g., ESI to APCI) suppression_resolved_3->change_ionization No suppression_resolved_3->end_good Yes end_bad Suppression Persists. Consult with technical specialist. change_ionization->end_bad

Caption: A step-by-step workflow for troubleshooting signal suppression.

Step 1: Evaluate the Presence and Extent of Matrix Effects
  • Action: Perform a post-column infusion experiment to qualitatively identify suppression zones and a post-extraction spike experiment to quantify the matrix effect.

  • Expected Outcome: Determine if co-eluting matrix components are suppressing the this compound signal at its retention time.

Step 2: Optimize Sample Preparation
  • Action: If suppression is confirmed, enhance the sample clean-up. For a compound like 1-decanol, which may be extracted with proteins and lipids, switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective at removing interfering phospholipids.[13][14]

  • Expected Outcome: A cleaner sample extract with reduced matrix components, leading to a matrix factor closer to 1.

Step 3: Modify Chromatographic Conditions
  • Action: Adjust the LC method to chromatographically separate this compound from the region of ion suppression identified in the post-column infusion experiment. This can involve altering the gradient, changing the mobile phase composition, or using a different stationary phase.

  • Expected Outcome: The analyte peak elutes in a region with minimal signal suppression.

Step 4: Dilute the Sample
  • Action: Diluting the sample extract can reduce the concentration of interfering matrix components.[15]

  • Expected Outcome: A reduction in signal suppression. However, this may also decrease the analyte signal, potentially impacting the limit of quantification. This approach represents a trade-off between mitigating matrix effects and maintaining sensitivity.

Step 5: Change the Ionization Source
  • Action: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects, especially for less polar compounds.[2]

  • Expected Outcome: Reduced signal suppression and improved signal stability.

Quantitative Data Summary

The following tables provide representative data for the evaluation of matrix effects on this compound.

Table 1: Post-Extraction Spike Analysis of this compound in Human Plasma

Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor (MF)% Signal Suppression
1055,00038,5000.7030%
100560,000403,2000.7228%
10005,450,0004,142,0000.7624%

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Prep MethodMean Matrix Factor (MF)% Signal Suppression
Protein Precipitation0.6535%
Liquid-Liquid Extraction (LLE)0.8515%
Solid-Phase Extraction (SPE)0.928%

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • System Setup:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable signal (e.g., 100 ng/mL).

    • Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • Begin the infusion and allow the MS signal for this compound to stabilize.

    • Inject a blank matrix sample that has undergone the complete sample preparation procedure.

    • Monitor the signal of the infused this compound throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no significant matrix effects.

    • A dip in the baseline indicates a region of ion suppression.

    • A rise in the baseline indicates a region of ion enhancement.

    • Compare the retention time of 1-Decanol with any observed suppression zones.

Diagram: Post-Column Infusion Experimental Setup

PostColumnInfusion cluster_0 LC System cluster_1 Infusion System lc_pump LC Pump injector Injector lc_pump->injector column Analytical Column injector->column tee T-Connector column->tee syringe_pump Syringe Pump (this compound solution) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Schematic of a post-column infusion setup.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
  • Sample Set Preparation:

    • Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. In the final step, spike the extracted matrix with this compound to the same concentrations as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike blank biological matrix with this compound at the same concentrations as Set A before the extraction procedure.

  • Analysis:

    • Analyze all three sets of samples using the established LC-MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area of Set B) / (Peak Area of Set A)

    • % Signal Suppression/Enhancement: % Matrix Effect = (1 - MF) * 100 (A positive value indicates suppression, a negative value indicates enhancement).

    • Recovery: % Recovery = (Peak Area of Set C) / (Peak Area of Set B) * 100

Diagram: Workflow for Matrix Effect and Recovery Calculation

MatrixEffectWorkflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A_prep Spike this compound in clean solvent analysis LC-MS Analysis A_prep->analysis B_prep1 Extract blank matrix B_prep2 Spike this compound into extracted matrix B_prep1->B_prep2 B_prep2->analysis C_prep1 Spike this compound into blank matrix C_prep2 Extract spiked matrix C_prep1->C_prep2 C_prep2->analysis calc_me Calculate Matrix Factor (B / A) analysis->calc_me calc_rec Calculate Recovery (C / B) analysis->calc_rec

Caption: Workflow for quantitative matrix effect and recovery assessment.

References

improving peak shape and resolution for 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Decanol-d4 Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve chromatographic peak shape and resolution for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound.

Question 1: Why is my this compound peak tailing?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2][3] For a polar compound like this compound, this is often caused by secondary interactions with active sites in the chromatographic system.

Troubleshooting Steps:

  • Active Sites: Polar analytes like alcohols can interact with active silanol groups in the GC inlet liner or on the column itself, causing tailing.[1]

    • Solution: Use a fresh, deactivated inlet liner.[1] If the problem persists, trim 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[1]

  • Column Choice: The stationary phase may not be optimal.

    • Solution: Consider a column specifically designed for analyzing polar compounds, such as a wax-type column (e.g., Stabilwax®-DA) which can provide good peak shape for alcohols and fatty acids.[4]

  • Derivatization: The hydroxyl group of this compound is prone to hydrogen bonding.

    • Solution: Convert the alcohol to its trimethylsilyl (TMS) ether derivative. This process, known as derivatization or "silylation," makes the compound more volatile and less likely to interact with active sites, significantly improving peak shape.[5]

  • Poor Column Cut: A rough or angled cut of the GC column can create turbulence and expose active sites at the column head.[1][6]

    • Solution: Re-cut the column (removing 2-5 cm) ensuring a clean, 90° cut. Always inspect the cut with a magnifier.[1][6]

Question 2: My this compound peak is fronting. What is the cause?

Answer:

Peak fronting, where the first half of the peak is broader, is less common than tailing.[2][7][8] It typically indicates column overload or an issue with the sample solvent or temperature.

Troubleshooting Steps:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to travel faster and elute earlier, resulting in a "shark fin" shape.[2][7]

    • Solution: Dilute your sample and reinject. A 1-to-10 dilution is often sufficient to resolve overloading issues.[7] Alternatively, reduce the injection volume.[9]

  • Inappropriate Solvent: If the sample is dissolved in a solvent that is significantly different in polarity or elution strength compared to the stationary phase, it can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a solvent with compatible polarity.[9]

  • Low Temperature (Isothermal GC): In an isothermal GC run, if the oven temperature is too low, it can sometimes lead to peak fronting for later-eluting compounds.[7]

    • Solution: Increase the oven temperature. If you observe fronting that worsens for later peaks, this is a likely cause.[7]

Question 3: How can I improve the resolution between this compound and other similar compounds?

Answer:

Poor resolution, or the overlap of adjacent peaks, can be addressed by optimizing several chromatographic parameters to increase column efficiency or alter selectivity.[10]

Troubleshooting Steps:

  • Optimize Temperature Program: A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, often improving separation.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min).

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Adjust the carrier gas flow rate (or linear velocity) to the optimal value for your column's internal diameter and the carrier gas being used (Helium or Hydrogen). Hydrogen generally provides better efficiency at higher linear velocities.

  • Column Dimensions: A longer or narrower internal diameter (I.D.) column will provide more theoretical plates and thus higher resolution, although it will increase analysis time.

    • Solution: Switch to a longer column (e.g., 60 m instead of 30 m) or a column with a smaller I.D. (e.g., 0.18 mm instead of 0.25 mm).

  • Stationary Phase: The choice of stationary phase is critical for selectivity.

    • Solution: If co-elution is a problem, select a column with a different stationary phase chemistry that can offer different interactions with your analytes.

Data Presentation: GC Method Parameters

The following table summarizes typical starting parameters for the analysis of long-chain alcohols like this compound by Gas Chromatography (GC). These should be optimized for your specific instrument and application.

ParameterTypical Value / TypePurpose
GC Column Wax (e.g., DB-WAX, Stabilwax) or mid-polarity (e.g., DB-5ms)Wax columns are excellent for polar compounds like alcohols. A 5% phenyl column is a good general-purpose alternative.
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions providing a good balance of resolution and analysis time.
Injection Mode Split/SplitlessSplitless is used for trace analysis, while split is used for higher concentrations to prevent overload.
Injector Temperature 250 - 280 °CEnsures complete and rapid vaporization of the sample.
Carrier Gas Helium or HydrogenHydrogen often provides better resolution and shorter run times.
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)Constant flow mode is recommended to maintain resolution during temperature programming.[6]
Oven Program Initial: 40-60°C (hold 2-5 min), Ramp: 10°C/min, Final: 220-240°C (hold 5 min)The initial hold allows for good peak focusing; the ramp separates compounds by boiling point.[11]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)MS provides mass information for identification. FID is a robust quantitative detector.

Experimental Protocols

Protocol 1: Sample Derivatization (Silylation)

This protocol describes the conversion of this compound to its more volatile trimethylsilyl (TMS) ether, which is highly recommended for improving peak shape in GC analysis.[5]

Materials:

  • This compound sample

  • Anhydrous pyridine or other suitable solvent

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Reaction vial with a screw cap

Procedure:

  • Dissolve a known quantity of the this compound sample in a small volume of anhydrous pyridine in a reaction vial.

  • Add an excess of the silylating agent (BSTFA + 1% TMCS). A 2:1 ratio of silylating agent to solvent is a good starting point.

  • Securely cap the vial.

  • Heat the mixture at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC system.

Protocol 2: Standard GC-MS Analysis Workflow

This protocol outlines the key steps for setting up a GC-MS analysis.

Procedure:

  • System Preparation: Ensure the GC-MS system is clean and leak-free. Install a fresh, deactivated inlet liner and septum.[1]

  • Column Installation: Install the analytical column according to the manufacturer's instructions. Ensure the column cut is clean and square and that it is inserted to the correct depth in both the injector and the detector.[6]

  • Column Conditioning: Condition the column by heating it to a temperature slightly above the final temperature of your method (but below the column's maximum operating temperature) for 30-60 minutes with carrier gas flowing. This removes contaminants and stabilizes the baseline.[6]

  • Method Setup: Program the GC oven, injector, and MS parameters according to the values in the table above or your optimized method.

  • Sample Injection: Inject the prepared (derivatized or underivatized) sample using an autosampler for best reproducibility.[12]

  • Data Acquisition: Begin the data acquisition.

  • Data Analysis: After the run, integrate the peaks and evaluate the peak shape (asymmetry factor) and resolution.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common peak shape problems encountered with this compound.

G cluster_start Start: Identify Peak Shape Issue cluster_tailing Troubleshooting: Peak Tailing cluster_fronting Troubleshooting: Peak Fronting cluster_resolution Troubleshooting: Poor Resolution start Observe this compound Peak tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting resolution Poor Resolution? start->resolution cause_tail Potential Causes: - Active Sites - Poor Column Cut - Polar Interactions tailing->cause_tail sol_tail Solutions: 1. Use Deactivated Liner 2. Re-cut Column 3. Derivatize Sample (Silylation) cause_tail->sol_tail end_node Peak Shape & Resolution Improved sol_tail->end_node cause_front Potential Causes: - Column Overload - Solvent Mismatch - Temp Too Low fronting->cause_front sol_front Solutions: 1. Dilute Sample 2. Change Solvent 3. Increase Oven Temp cause_front->sol_front sol_front->end_node cause_res Potential Causes: - Suboptimal Flow Rate - Fast Temp Ramp - Insufficient Column Efficiency resolution->cause_res sol_res Solutions: 1. Optimize Flow Rate 2. Decrease Temp Ramp 3. Use Longer/Narrower Column cause_res->sol_res sol_res->end_node

References

Technical Support Center: The Impact of 1-Decanol-d4 Isotopic Purity on Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 1-Decanol-d4 isotopic purity on quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in quantitative analysis?

This compound is a deuterated form of 1-Decanol, where four hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its primary function is to correct for variations that may occur during sample preparation, extraction, and instrumental analysis.[1] Because this compound is chemically almost identical to the non-labeled analyte (1-Decanol), it experiences similar sample losses and matrix effects (ion suppression or enhancement).[1] By adding a known amount of this compound to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.

Q2: What are the essential purity requirements for this compound as an internal standard?

For reliable and accurate quantification, this compound should possess high chemical and isotopic purity. The generally recommended purity levels are:

  • Chemical Purity: >99%[1]

  • Isotopic Enrichment: ≥98%[1]

High chemical purity ensures that no other compounds are present that could interfere with the analysis.[1] High isotopic purity is critical to minimize the contribution of the unlabeled analyte (1-Decanol) within the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2]

Q3: What are the consequences of low isotopic purity of this compound?

Low isotopic purity of this compound can lead to significant errors in quantification. The primary issues include:

  • Overestimation of the Analyte: The presence of unlabeled 1-Decanol in the this compound internal standard will contribute to the analyte's signal, resulting in a positive bias in the calculated concentration, particularly at the lower end of the calibration curve.[2]

  • Increased Lower Limit of Quantitation (LLOQ): The presence of the unlabeled analyte in the internal standard can increase the background signal at the analyte's mass-to-charge ratio (m/z), which in turn raises the LLOQ of the assay.[3]

  • Reduced Dynamic Range: An increased LLOQ and a potentially lowered Upper Limit of Quantitation (ULOQ) due to isobaric interference can reduce the overall dynamic range of the analytical method.[3]

Q4: How can I verify the isotopic purity of my this compound standard?

While manufacturers typically provide a certificate of analysis (CoA) stating the isotopic purity, it is highly recommended to experimentally verify this value.[4] The isotopic purity can be determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

  • HRMS Analysis: A solution of the this compound standard is infused directly into the mass spectrometer. The high-resolution mass spectrum will show the relative intensities of the different isotopic peaks, allowing for the calculation of the percentage of each isotopic species.[2]

  • NMR Analysis: A proton NMR spectrum of the this compound standard is acquired. The reduction or absence of signals at the positions of deuteration, relative to the other protons in the molecule, can be used to estimate the degree of deuteration.[2]

Troubleshooting Guides

Issue 1: Inaccurate Quantification and Poor Precision

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Non-linear calibration curve, especially at lower concentrations.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Solution
Low Isotopic Purity of this compound 1. Inject a high concentration of the this compound solution without the analyte. 2. Monitor the mass transition of the unlabeled 1-Decanol. A significant signal indicates the presence of unlabeled impurity.[5]1. Consult the Certificate of Analysis (CoA) for the stated isotopic purity. 2. If significant unlabeled analyte is detected, contact the supplier for a higher purity batch. 3. Alternatively, perform an isotopic purity correction calculation.
Differential Matrix Effects 1. Overlay the chromatograms of the analyte and the internal standard. A slight separation in retention time can indicate differential matrix effects.[6] 2. Prepare matrix-matched calibration standards to assess the extent of ion suppression or enhancement.1. Optimize the chromatographic method to ensure co-elution of the analyte and internal standard. 2. Implement a more rigorous sample clean-up procedure to remove interfering matrix components.
Deuterium Exchange 1. Incubate the this compound standard in the sample diluent and mobile phase for a period equivalent to the analytical run time. 2. Re-inject the solution and check for an increase in the signal of the unlabeled analyte.[5]1. Ensure the deuterium labels on the this compound are in stable, non-exchangeable positions.[6] 2. Adjust the pH of the mobile phase or sample diluent to minimize back-exchange.
Issue 2: Drifting Internal Standard Signal

Symptoms:

  • The peak area of the this compound internal standard is inconsistent across the analytical run.

  • The internal standard signal trends upwards or downwards over the course of the analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Solution
In-source Fragmentation of Internal Standard 1. Analyze the mass spectrum of the this compound standard to check for fragment ions that correspond to the loss of deuterium.1. Optimize the mass spectrometer source conditions, such as collision energy and cone voltage, to minimize in-source fragmentation.[5]
Carryover 1. Inject a blank sample immediately after a high-concentration standard. 2. The presence of the internal standard peak in the blank indicates carryover.1. Use a stronger wash solvent in the autosampler and increase the wash time.[5] 2. Passivate the analytical system by injecting a high-concentration standard several times before running samples.[5]
Inconsistent Sample Preparation 1. Review the sample preparation workflow for any potential sources of variability.1. Ensure consistent and complete evaporation and reconstitution steps.[6] 2. Automate the sample preparation process if possible to improve reproducibility.

Experimental Protocols

Protocol for Verifying Isotopic Purity of this compound by HRMS

Objective: To experimentally determine the isotopic purity of a this compound internal standard and quantify the contribution of the unlabeled analyte.

Methodology:

  • Prepare a High-Concentration this compound Solution:

    • Prepare a solution of the this compound internal standard in a suitable solvent (e.g., methanol) at a concentration significantly higher than that used in the analytical method (e.g., 10 µg/mL).

  • Direct Infusion HRMS Analysis:

    • Infuse the prepared solution directly into a high-resolution mass spectrometer.

    • Acquire a high-resolution mass spectrum in the appropriate ionization mode.

  • Data Analysis:

    • Identify the monoisotopic peak of the fully deuterated this compound and the corresponding peak for the unlabeled 1-Decanol.

    • Determine the peak areas or intensities for each of these isotopic species.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity(d4) / (Intensity(d4) + Intensity(d0))] x 100

Quantitative Data Summary:

Isotopic Species Theoretical m/z Observed m/z Peak Area/Intensity Relative Abundance (%)
1-Decanol (d0)Calculated ValueMeasured ValueValueCalculated Value
This compound (d4)Calculated ValueMeasured ValueValueCalculated Value

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare High-Concentration This compound Solution hrms_analysis Direct Infusion HRMS Analysis prep_solution->hrms_analysis Infuse Solution data_analysis Identify Isotopic Peaks and Determine Intensities hrms_analysis->data_analysis Acquire Spectrum calculation Calculate Isotopic Purity data_analysis->calculation Input Intensities

Caption: Experimental workflow for verifying the isotopic purity of this compound.

troubleshooting_workflow start Inaccurate Quantification Observed check_purity Verify Isotopic Purity of this compound start->check_purity purity_ok Is Purity ≥98%? check_purity->purity_ok check_matrix Investigate Differential Matrix Effects purity_ok->check_matrix Yes contact_supplier Contact Supplier for Higher Purity Standard purity_ok->contact_supplier No matrix_ok Co-elution Confirmed? check_matrix->matrix_ok check_exchange Assess Deuterium Exchange matrix_ok->check_exchange Yes optimize_chroma Optimize Chromatography or Sample Cleanup matrix_ok->optimize_chroma No adjust_mobile_phase Adjust Mobile Phase pH or Use Stable Labeled IS check_exchange->adjust_mobile_phase

Caption: Troubleshooting workflow for inaccurate quantification using this compound.

References

managing co-elution of interferences with 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Decanol-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing analytical challenges, particularly the co-elution of interferences, during experiments utilizing this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of 1-Decanol, which is a ten-carbon fatty alcohol. In mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard. This compound is used to mimic the analytical behavior of native decanol or other similar long-chain fatty alcohols. The key advantage of a SIL internal standard is that it has nearly identical chemical and physical properties to the analyte of interest. This ensures it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.

Q2: I am not seeing a strong signal for this compound in my LC-MS/MS analysis. What could be the issue?

A2: A weak or absent signal for this compound can stem from several factors:

  • Ionization Mode: Fatty alcohols like 1-decanol do not ionize efficiently on their own in typical electrospray ionization (ESI) modes. The formation of adducts with components of the mobile phase, such as sodium [M+Na]+ or ammonium [M+NH4]+, is often necessary for sensitive detection in positive ion mode. In negative ion mode, deprotonation [M-H]- is unlikely for an alcohol, but adducts with anions like formate [M+HCOO]- or acetate [M+CH3COO]- may be observed.

  • Mobile Phase Composition: The presence of appropriate modifiers in the mobile phase is crucial for adduct formation. Ensure your mobile phase contains a low concentration of a salt like ammonium formate or sodium acetate to promote the formation of these adducts.

  • In-source Fragmentation: The ESI source conditions might be too harsh, leading to fragmentation of the this compound molecule before it is detected. Try reducing the source temperature or optimizing the capillary and cone voltages.

  • Derivatization: For enhanced sensitivity, derivatization of the hydroxyl group can be employed to introduce a readily ionizable moiety.

Q3: My analyte and this compound are not co-eluting. How can I resolve this?

A3: Achieving co-elution of the analyte and the internal standard is critical for accurate quantification. If you are observing a separation between your analyte and this compound, consider the following:

  • Analyte and IS Properties: While deuteration has a minimal effect on retention time, significant differences in the chemical properties between your analyte and this compound will lead to separation. This compound is best suited as an internal standard for other C8-C12 fatty alcohols or compounds with very similar polarity and functional groups.

  • Chromatographic Conditions: Adjusting the mobile phase gradient can help to co-elute the compounds. A shallower gradient can improve resolution and may bring the two peaks closer together. Altering the organic solvent (e.g., methanol vs. acetonitrile) can also change the selectivity of the separation.[1]

  • Column Chemistry: If you are using a standard C18 column and still see separation, consider a column with a different stationary phase chemistry that might offer different selectivity.

Troubleshooting Guide: Managing Co-elution of Interferences

Problem: An interfering peak is co-eluting with this compound, compromising the accuracy of my results.

Step 1: Confirm Co-elution and Interference

The first step is to confirm that you have a co-elution issue.

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as fronting, tailing, or split peaks for the this compound chromatogram. These can be indicators of a co-eluting interference.

  • Mass Spectrometry Analysis:

    • Examine the mass spectrum across the entire peak width of this compound. If the mass spectrum is not consistent across the peak, it is likely that another compound is co-eluting.

    • Monitor multiple MRM transitions for this compound. If the ratio of the transitions is not constant across the peak, this is a strong indication of an interference.

Step 2: Identify the Source of Interference

The interference could be from the sample matrix, the solvent, or the analytical system itself.

  • Matrix Blanks: Analyze a matrix blank (a sample that does not contain the analyte or internal standard) to see if the interfering peak is present.

  • Solvent Blanks: Inject a solvent blank to check for contamination from your solvents or system.

  • Cross-talk from Analyte: In some cases, natural isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.

Step 3: Strategies for Resolving Co-elution

Once co-elution is confirmed, you can employ several strategies to resolve it:

  • Chromatographic Optimization:

    • Modify the Mobile Phase Gradient: Adjusting the gradient slope is often the first and most effective step. A shallower gradient increases the separation between compounds.

    • Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of your separation due to their different solvent properties.[1]

    • Adjust Mobile Phase pH: If the interfering compound is ionizable, adjusting the pH of the mobile phase can change its retention time.

  • Mass Spectrometry Optimization:

    • Select More Specific MRM Transitions: If possible, choose more specific and higher m/z fragment ions for this compound that are less likely to be shared by interfering compounds.

    • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can often resolve the interference based on the exact mass difference between this compound and the co-eluting compound.

The following diagram illustrates a logical workflow for troubleshooting co-elution issues with this compound.

coelution_troubleshooting Troubleshooting Workflow for this compound Co-elution start Suspected Co-elution with this compound confirm Confirm Co-elution (Peak Shape, MS Spectra, MRM Ratios) start->confirm identify Identify Source of Interference (Matrix/Solvent Blanks) confirm->identify chrom_opt Chromatographic Optimization identify->chrom_opt ms_opt Mass Spectrometry Optimization chrom_opt->ms_opt Unsuccessful resolution Interference Resolved chrom_opt->resolution Successful ms_opt->resolution Successful no_resolution Interference Persists ms_opt->no_resolution Unsuccessful

Troubleshooting workflow for co-elution issues.

Data Presentation

Table 1: Predicted MRM Transitions for this compound

Since this compound does not readily form a protonated molecule [M+H]+, detection is typically achieved through adduct formation. The following table lists predicted MRM (Multiple Reaction Monitoring) transitions for common adducts. These should be experimentally verified and optimized. The precursor ion is the mass-to-charge ratio of the adduct, and the product ion is a characteristic fragment. For long-chain alcohols, a common fragmentation is the loss of water.

Adduct FormPrecursor Ion (m/z)Predicted Product Ion (m/z)Notes
Ammonium Adduct180.3 [M+NH4]+145.2 [M-H2O+H]+Requires ammonium salt (e.g., ammonium formate) in mobile phase.
Sodium Adduct185.2 [M+Na]+167.2 [M-H2O+Na]+Sodium is often present as a trace contaminant and forms adducts.
Formate Adduct207.2 [M+HCOO]-161.2 [M-H]-For negative ion mode with formate in the mobile phase.

Note: The exact m/z values may vary slightly based on instrument calibration.

Table 2: Example Chromatographic Conditions and Expected Retention Behavior

The retention time of this compound will vary depending on the specific chromatographic conditions. Below are example conditions and the expected retention behavior on a C18 column.

ParameterCondition 1 (Fast Gradient)Condition 2 (Shallow Gradient)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormateWater + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 50% to 95% B in 3 min70% to 90% B in 8 min
Flow Rate 0.4 mL/min0.3 mL/min
Expected RT Shorter retention, potentially co-eluting with more compounds.Longer retention, better separation from early eluting interferences.

Experimental Protocols

Protocol 1: Method Development for Analyte Quantification using this compound

This protocol outlines the steps for developing a robust LC-MS/MS method for an analyte using this compound as an internal standard.

  • Analyte and Internal Standard Preparation:

    • Prepare stock solutions of your analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution of this compound at a concentration that will yield a strong signal in your LC-MS/MS system (e.g., 100 ng/mL).

  • Initial Chromatographic Conditions:

    • Column: Start with a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: A fast scouting gradient (e.g., 5% to 95% B in 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Optimization:

    • Infuse a solution of your analyte and this compound separately into the mass spectrometer to determine the optimal precursor and product ions, as well as collision energy and other compound-specific parameters. For this compound, focus on identifying the most stable adduct (e.g., [M+NH4]+).

  • Method Optimization:

    • Inject a mixture of the analyte and this compound and evaluate the chromatography.

    • Adjust the gradient to ensure the analyte and this compound are well-retained and, ideally, co-elute.

    • If co-elution with matrix interferences is observed, modify the chromatographic conditions as described in the troubleshooting guide above.

The following diagram illustrates the general workflow for this experimental protocol.

method_development_workflow LC-MS/MS Method Development Workflow prep Prepare Analyte and This compound Stocks initial_lc Define Initial LC Conditions (C18, ACN/Water Gradient) prep->initial_lc ms_opt Optimize MS Parameters (Adducts, MRM Transitions) initial_lc->ms_opt inject_mix Inject Analyte and IS Mixture ms_opt->inject_mix evaluate Evaluate Chromatography (Retention, Peak Shape, Co-elution) inject_mix->evaluate adjust Adjust Gradient and/or Mobile Phase Composition evaluate->adjust adjust->inject_mix Re-inject finalize Finalize Method adjust->finalize Optimized

Workflow for LC-MS/MS method development.

References

Validation & Comparative

A Comparative Guide to 1-Decanol-d4 and Other Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (GC-MS and LC-MS), the use of internal standards is paramount for achieving accurate and reliable results. Among the various types of internal standards, deuterated stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides an objective comparison of 1-Decanol-d4 as a deuterated internal standard against other alternatives, supported by established analytical principles and illustrative experimental data.

The Critical Role of Deuterated Internal Standards

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variations throughout the analytical workflow, including sample extraction, derivatization, injection volume, and instrument response. Deuterated internal standards, such as this compound, are structurally identical to their non-labeled counterparts, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by a mass spectrometer while ensuring nearly identical behavior during chromatography and ionization. This co-elution is crucial for correcting matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[1]

This compound: A Profile

This compound is a deuterated form of 1-decanol, a ten-carbon straight-chain fatty alcohol. Its chemical and physical properties are nearly identical to the non-labeled 1-decanol, making it an excellent internal standard for the quantitative analysis of 1-decanol and other structurally related long-chain alcohols and volatile organic compounds.

Key Attributes of this compound as an Internal Standard:

  • Chemical Similarity: Behaves almost identically to 1-decanol and other C10 compounds during extraction and chromatography.

  • Mass Differentiation: The presence of four deuterium atoms provides a clear mass shift for easy detection and quantification by mass spectrometry without interfering with the analyte of interest.

  • Stability: Deuterium labels on a stable part of the molecule prevent H/D exchange, ensuring the integrity of the standard throughout the analytical process.

Performance Comparison: this compound vs. Other Deuterated Standards

While direct head-to-head comparative data for this compound against a wide array of other deuterated standards is not extensively published, its performance can be confidently inferred from studies on analogous deuterated long-chain alcohols and the well-established principles of using SIL internal standards.

To illustrate the expected performance, we can examine data from an inter-laboratory comparison study of a similar deuterated alcohol, d17-1-octanol, used for the quantification of 1-octanol.

Table 1: Illustrative Inter-Laboratory Performance of a Deuterated Alcohol Internal Standard (d17-1-Octanol)

LaboratoryMeasured Concentration (µg/mL) without Internal Standard% Recovery without Internal StandardMeasured Concentration (µg/mL) with d17-1-Octanol IS% Recovery with d17-1-Octanol IS
142.585%49.899.6%
258.0116%50.5101.0%
339.579%49.298.4%
461.0122%51.0102.0%
545.090%50.1100.2%
Average 49.2 98.4% 50.12 100.24%
RSD (%) 20.8% 20.8% 1.3% 1.3%

Data is illustrative and based on the principles demonstrated in the inter-laboratory comparison of deuterated 1-octanol.[1]

The data clearly demonstrates that the use of a deuterated alcohol internal standard significantly improves accuracy and reduces inter-laboratory variability (as shown by the much lower Relative Standard Deviation - RSD). It is expected that this compound would exhibit similarly high performance in the analysis of 1-decanol and related compounds.

Comparison with Other Deuterated Internal Standard Types:

  • Deuterated Fatty Acid Methyl Esters (FAMEs): For the analysis of fatty acids, deuterated FAMEs are commonly used. This compound can be a suitable alternative, especially when analyzing a broader range of volatile compounds, not just FAMEs. The choice would depend on the specific analytes of interest and the sample matrix.

  • Shorter-Chain Deuterated Alcohols: For analytes with shorter carbon chains, a shorter-chain deuterated alcohol might be more appropriate to ensure closer co-elution. However, for analytes with retention times similar to 1-decanol, this compound is the superior choice.

Experimental Protocols

A robust experimental protocol is essential for achieving reliable quantitative results. Below is a detailed methodology for the quantification of a volatile organic compound, using this compound as an internal standard, by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow for VOC Quantification using this compound

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Air, Biological Fluid) Spike Spike with This compound Sample->Spike Extract Extraction (e.g., SPME, LLE) Spike->Extract Inject Injection into GC Extract->Inject Extracted Sample Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Chromatographic Data Ratio Calculate Peak Area Ratio Integrate->Ratio Quantify Quantification of Analyte Ratio->Quantify Calibrate Calibration Curve Construction Calibrate->Quantify

Caption: A typical workflow for the quantitative analysis of volatile organic compounds using this compound as an internal standard with GC-MS.

Detailed GC-MS Methodology

1. Materials and Reagents:

  • Analytes of interest (e.g., other long-chain alcohols, volatile organic compounds)

  • This compound (Internal Standard)

  • High-purity solvents (e.g., methanol, hexane) for standard and sample preparation

  • Sample matrix (e.g., water, soil extract, plasma)

2. Standard Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analytes and this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution and spiking each with a constant concentration of the this compound internal standard.

3. Sample Preparation:

  • Accurately measure a known volume or weight of the sample.

  • Spike the sample with the same constant concentration of this compound as used in the calibration standards.

  • Perform the appropriate extraction procedure (e.g., Solid Phase Microextraction (SPME) for volatile compounds in air or water, Liquid-Liquid Extraction (LLE) for liquid samples).

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes (this should be optimized for the specific analytes).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor at least two characteristic ions for each analyte and for this compound.

5. Data Analysis:

  • Integrate the peak areas of the analytes and the this compound internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of Internal Standard Correction

The use of a deuterated internal standard like this compound provides a robust method for correcting analytical variability. The following diagram illustrates this logical relationship.

Caption: The principle of internal standard correction, where variations affecting the analyte and this compound are cancelled out by taking their signal ratio.

Conclusion

This compound stands as a high-quality, reliable deuterated internal standard for the quantitative analysis of 1-decanol and other structurally similar volatile and semi-volatile organic compounds. Its physicochemical properties, which are nearly identical to its non-labeled analog, ensure that it effectively compensates for variations in sample preparation and instrument response, leading to significantly improved accuracy, precision, and reproducibility. While direct comparative data against every other deuterated standard is not always available, the well-established principles of stable isotope dilution analysis and data from analogous compounds strongly support the superior performance of this compound over non-deuterated internal standards. For researchers, scientists, and drug development professionals seeking to develop robust and reliable quantitative methods, the use of this compound is a scientifically sound choice.

References

Validating Analytical Methods: A Comparative Guide to the Use of 1-Decanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In quantitative analysis, particularly when dealing with complex biological matrices, the use of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of results. This guide provides an objective comparison of analytical method validation using 1-Decanol-d4, a deuterated internal standard, against other common alternatives, supported by representative experimental data and detailed methodologies.

The primary role of an internal standard (IS) in analytical chemistry is to compensate for variations that can occur at various stages of an analytical run, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to experience similar matrix effects and extraction efficiencies.[1] Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as deuterated standards, are widely regarded as the "gold standard" in quantitative mass spectrometry-based analyses.[1][2] This is because their physical and chemical properties are nearly identical to the analyte, with the primary difference being their mass.[3]

This guide will delve into a comparative analysis of different internal standard strategies, present hypothetical yet realistic experimental data to illustrate the performance differences, and provide detailed protocols for key validation experiments.

Comparison of Internal Standard Strategies

The choice of an internal standard can significantly impact the outcome of an analytical method. The following table compares the key performance characteristics of deuterated internal standards like this compound with structural analogs and external calibration methods.

Validation Parameter Deuterated Internal Standard (e.g., this compound) Structural Analog Internal Standard External Standard Calibration
Co-elution with Analyte Nearly identical retention time, providing optimal correction for matrix effects at the point of elution.[3]Different retention time, which may not accurately compensate for matrix effects experienced by the analyte.[3]Not applicable.
Extraction Recovery Closely mimics the analyte's recovery due to identical physicochemical properties.[3]May have significantly different extraction recovery.No compensation for extraction variability.
Matrix Effect Compensation Excellent compensation due to co-elution and similar ionization efficiency, effectively normalizing ion suppression or enhancement.[1]Partial compensation; may not fully account for matrix effects if ionization properties or chromatographic retention differ.[1]No compensation for matrix effects.
Accuracy & Precision High accuracy and precision due to effective correction for variability.[1]Moderate accuracy and precision, dependent on the similarity to the analyte.Lower accuracy and precision, highly susceptible to variations.
Availability & Cost Can be less readily available and more expensive to synthesize.Generally more available and less expensive than deuterated standards.Not applicable.
Quantitative Performance Comparison

To illustrate the practical implications of choosing an appropriate internal standard, the following table summarizes hypothetical validation data for the quantification of a target analyte (e.g., a long-chain fatty alcohol) using this compound versus a structural analog internal standard.

Parameter Analyte + this compound (Deuterated IS) Analyte + Structural Analog IS
Accuracy (% Bias)
Low QC (5 ng/mL)-2.5%-8.2%
Mid QC (50 ng/mL)1.8%5.5%
High QC (200 ng/mL)-0.9%-3.1%
Precision (%RSD)
Intra-day (n=5)< 4%< 9%
Inter-day (n=15)< 6%< 12%
Matrix Factor 0.95 - 1.080.75 - 1.20
IS-Normalized Matrix Factor 0.98 - 1.030.88 - 1.10

The data clearly indicates that the method utilizing the deuterated internal standard (this compound) demonstrates superior accuracy and precision, with matrix effects being more effectively compensated for, as shown by the IS-Normalized Matrix Factor being closer to 1.[4]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation of any analytical method.

Protocol 1: Evaluation of Accuracy and Precision

Objective: To determine the intra-day (repeatability) and inter-day (intermediate) accuracy and precision of the analytical method.

Procedure:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.

  • For intra-day assessment, analyze at least five replicates of each QC level within a single analytical run.

  • For inter-day assessment, analyze the QC samples on at least three different days.

  • Calculate the mean concentration, percentage accuracy (relative error), and percentage relative standard deviation (%RSD) for each level.

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for LLOQ), and the %RSD should be ≤15% (≤20% for LLOQ).[3]

Protocol 2: Matrix Effect Evaluation

Objective: To assess the potential for ion suppression or enhancement from the biological matrix and the effectiveness of the internal standard in compensating for these effects.

Procedure:

  • Obtain at least six different sources (lots) of the relevant biological matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked in a clean solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)[4]

    • IS-Normalized MF = (Analyte/IS peak area ratio in Set B) / (Analyte/IS peak area ratio in Set A)[4]

  • Interpretation: An MF or IS-Normalized MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The IS-Normalized MF being closer to 1 than the MF demonstrates effective compensation by the internal standard.[4]

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logic behind using an internal standard.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development ValidationPlan Validation Plan MethodDevelopment->ValidationPlan Selectivity Selectivity & Specificity ValidationPlan->Selectivity Linearity Linearity & Range ValidationPlan->Linearity Accuracy Accuracy ValidationPlan->Accuracy Precision Precision ValidationPlan->Precision LLOQ Limit of Quantification ValidationPlan->LLOQ MatrixEffect Matrix Effect ValidationPlan->MatrixEffect Stability Stability ValidationPlan->Stability ValidationReport Validation Report Selectivity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LLOQ->ValidationReport MatrixEffect->ValidationReport Stability->ValidationReport

Caption: A general workflow for the validation of an analytical method.

Internal_Standard_Correction_Logic cluster_sample Sample Processing Analyte Analyte in Sample Extraction Sample Extraction Analyte->Extraction InternalStandard Internal Standard (Known Amount) InternalStandard->Extraction Analysis Instrumental Analysis Extraction->Analysis RawData Raw Data (Peak Areas) Analysis->RawData RatioCalculation Calculate Peak Area Ratio (Analyte / IS) RawData->RatioCalculation FinalConcentration Calculate Analyte Concentration RatioCalculation->FinalConcentration

Caption: The logical flow of internal standard correction for analytical variability.

References

A Comparative Guide to the Cross-Validation of 1-Decanol-d4 and Non-Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality results in chromatographic methods coupled with mass spectrometry. This guide provides an objective comparison between the use of a deuterated internal standard, 1-Decanol-d4, and a non-deuterated structural analog for the quantification of 1-Decanol.

The fundamental principle of using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte of interest to all samples, standards, and quality controls. This allows for the correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and injection volume variability.

Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are often considered the "gold standard" for internal standards in mass spectrometry-based assays. This is because their chemical properties are nearly identical to the non-deuterated analyte, leading to very similar behavior during sample processing and chromatographic separation. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

This guide will delve into the experimental validation of this compound as an internal standard for the quantitative analysis of 1-Decanol, comparing its performance against a non-deuterated standard.

Quantitative Data Summary

The following tables summarize the comparative performance of 1-Decanol quantification using either this compound or a non-deuterated structural analog (e.g., 1-Undecanol) as the internal standard. The data presented is representative of a typical validation study and highlights the superior performance of the deuterated standard.

Table 1: Calibration Curve Parameters

Internal StandardAnalyte Concentration Range (µg/mL)Linear Regression EquationCorrelation Coefficient (r²)
This compound0.1 - 100y = 1.021x + 0.0050.9995
Non-deuterated Analog (1-Undecanol)0.1 - 100y = 0.875x + 0.0120.9952

Table 2: Precision and Accuracy Data

Internal StandardQC LevelConcentration (µg/mL)Accuracy (%)Precision (%RSD)
This compoundLow0.398.72.1
Mid50101.21.5
High8099.51.8
Non-deuterated Analog (1-Undecanol)Low0.392.36.8
Mid50105.85.2
High8094.66.1

Experimental Protocols

A detailed methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of 1-Decanol is provided below. This protocol is designed to assess the performance of both deuterated and non-deuterated internal standards.

1. Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 1-Decanol, this compound, and the non-deuterated internal standard (1-Undecanol) in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking appropriate amounts of the 1-Decanol stock solution into a blank matrix (e.g., plasma, water). Prepare low, medium, and high concentration QCs in the same manner.

  • Internal Standard Spiking: Add a constant, known concentration of either this compound or the non-deuterated internal standard to all calibration standards, QCs, and unknown samples.

  • Extraction: Perform a liquid-liquid extraction by adding methyl tert-butyl ether (MTBE) to each sample, vortexing, and centrifuging. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Interface Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • 1-Decanol-TMS: m/z 75, 117

    • This compound-TMS: m/z 75, 121

    • 1-Undecanol-TMS (Non-deuterated IS): m/z 75, 131

3. Data Analysis

  • Integrate the peak areas of the target ions for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in QCs and unknown samples using the linear regression equation from the calibration curve.

Visualizations

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Stock Stock Solutions (Analyte, IS-d4, IS-non-d) Standards_QCs Prepare Calibration Standards & QCs Stock->Standards_QCs Spike_IS Spike with Internal Standard Standards_QCs->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Integration Peak Area Integration GCMS->Integration Ratio Calculate Area Ratios (Analyte / IS) Integration->Ratio Calibration Construct Calibration Curves Ratio->Calibration Quantification Quantify Samples Calibration->Quantification Comparison Compare Performance Metrics (Accuracy, Precision, Linearity) Quantification->Comparison

Caption: Experimental workflow for the cross-validation of deuterated and non-deuterated internal standards.

Signaling_Pathway cluster_properties Chemical & Physical Properties cluster_outcome Analytical Outcome Analyte 1-Decanol (Analyte) Similar_Chem Nearly Identical Chemical Properties Analyte->Similar_Chem Different_Chem Different Chemical Properties Analyte->Different_Chem Different_Mass Different Mass Analyte->Different_Mass IS_d4 This compound (Deuterated IS) IS_d4->Similar_Chem IS_d4->Different_Mass IS_non_d 1-Undecanol (Non-deuterated IS) IS_non_d->Different_Chem Similar_Chroma Co-elution in Chromatography Similar_Chem->Similar_Chroma Different_Chroma Different Retention Time Different_Chem->Different_Chroma High_Accuracy High Accuracy & Precision Similar_Chroma->High_Accuracy Lower_Accuracy Lower Accuracy & Precision Different_Chroma->Lower_Accuracy Different_Mass->High_Accuracy MS Distinguishable

Caption: Logical relationship between internal standard properties and analytical performance.

Assessing the Isotopic Purity of 1-Decanol-d4 by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for assessing the isotopic purity of 1-Decanol-d4, a deuterated version of the fatty alcohol 1-decanol. This document outlines the experimental protocols and presents supporting data for the accurate quantification of deuterium incorporation.

Introduction to Isotopic Purity Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the isotopic purity of deuterated compounds.[1][2] By exploiting the magnetic properties of atomic nuclei, NMR provides detailed structural information and allows for the quantification of specific isotopes at particular molecular positions. For this compound, both proton (¹H) and deuterium (²H) NMR spectroscopy can be employed to determine the degree of deuterium incorporation.

¹H NMR spectroscopy is utilized to detect and quantify the residual protons at the deuterated sites. A lower signal intensity for these protons compared to the non-deuterated standard indicates successful deuteration. Conversely, ²H NMR directly detects the deuterium nuclei, and the signal intensity is proportional to the amount of deuterated compound present.[3] The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, simplifying spectral interpretation.[4]

Comparative Analysis of 1-Decanol and this compound by NMR

The assessment of isotopic purity involves a comparative analysis of the NMR spectra of standard 1-Decanol and the synthesized this compound. The key differences expected in the ¹H NMR spectra are the reduction or disappearance of the signal corresponding to the deuterated positions in this compound.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts for 1-Decanol and this compound

Protons1-Decanol (¹H) Chemical Shift (ppm)This compound (¹H) Expected Chemical Shift (ppm)Expected Change
CH₃ (C10)~0.88~0.88No change
(CH₂)₇ (C3-C9)~1.27~1.27No change
CH₂ (C2)~1.56~1.56No change
CH₂-OD₄ (C1)~3.62Signal significantly reduced or absentSignal reduction
OH~1.5 (variable)~1.5 (variable, may show coupling to D)No significant change

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The deuteration is assumed to be at the C1 position (1,1-dideuterio-1-decanol) and the hydroxyl group (O-deuterio), resulting in 1-Decanol-d3, or at two specific methylene positions.

Table 2: Expected ²H NMR Chemical Shifts for this compound

DeuteronsExpected Chemical Shift (ppm)
CD₂ (C1)~3.62
OD~1.5 (variable)

Note: The ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Quantitative Analysis of Isotopic Purity

Quantitative NMR (qNMR) is employed for the precise determination of isotopic purity.[5] This is typically achieved by comparing the integral of a signal from the deuterated compound to that of a known internal standard.

Table 3: Illustrative Isotopic Purity Data for Batches of this compound

Batch Number¹H NMR Isotopic Purity (%)²H NMR Isotopic Purity (%)
A98.598.7
B99.299.1
C97.898.0

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining accurate and reproducible results.

Sample Preparation
  • Standard 1-Decanol: Prepare a solution of 1-Decanol in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10 mg/mL.

  • This compound: Prepare a solution of this compound in the same deuterated solvent at a similar concentration.

  • Internal Standard: For quantitative analysis, accurately weigh and add a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) to both the standard and the deuterated sample solutions. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

¹H NMR Spectroscopy
  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the relevant signals (the residual proton signal at the deuterated position and a non-deuterated signal in the analyte, as well as the internal standard signal).

²H NMR Spectroscopy
  • Instrument: Use an NMR spectrometer equipped with a deuterium probe.

  • Acquisition Parameters:

    • Solvent: Use a non-deuterated solvent to avoid a large solvent signal.[4]

    • Lock: Run the experiment unlocked as there is no deuterated solvent for the lock system.

    • Shimming: Perform shimming on the proton signal of the solvent.

    • Acquisition Parameters: Use a standard single-pulse sequence with appropriate relaxation delays and number of scans.

  • Processing: Process the spectrum similarly to the ¹H NMR spectrum.

Isotopic Purity Calculation

The isotopic purity can be calculated from the ¹H NMR data using the following formula:

Isotopic Purity (%) = [1 - (Integral of residual CH₂ / Integral of a reference CH₂ in deuterated sample) / (Integral of CH₂ at deuterated position / Integral of a reference CH₂ in non-deuterated sample)] x 100

For qNMR with an internal standard, the purity is calculated using the following equation:

Purity (%) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x P_std

Where:

  • I = Integral of the signal

  • N = Number of nuclei giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • sample = this compound

  • std = Internal Standard

Workflow for Isotopic Purity Assessment

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing cluster_calc Calculation A Weigh this compound and Internal Standard B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 2H NMR Spectrum C->E F Phase and Baseline Correction D->F E->F G Integrate Signals F->G H Calculate Isotopic Purity G->H I Final Report H->I

Caption: Workflow for assessing the isotopic purity of this compound by NMR.

Conclusion

NMR spectroscopy is an indispensable tool for the accurate determination of the isotopic purity of deuterated compounds like this compound. By combining ¹H and ²H NMR techniques and employing a rigorous experimental protocol with an internal standard, researchers can obtain reliable and reproducible data on the level of deuterium incorporation. This guide provides a framework for conducting such analyses, ensuring the quality and integrity of deuterated standards used in research and development.

References

A Researcher's Guide to the Certificate of Analysis for 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and isotopic integrity of standards are paramount for generating accurate and reproducible data. 1-Decanol-d4, a deuterium-labeled version of 1-Decanol, is frequently employed as an internal standard in quantitative analyses, particularly in mass spectrometry-based methods. The Certificate of Analysis (CoA) is the primary document that guarantees the quality and suitability of this standard. This guide deconstructs the CoA for this compound, compares it with relevant alternatives, and provides the experimental context for its use.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document issued by a manufacturer that certifies the quality and purity of a specific batch of a product. For a deuterated standard like this compound, the CoA provides critical data points that confirm its identity, chemical purity, and, most importantly, its isotopic enrichment. Researchers must carefully scrutinize this document to ensure it meets the rigorous requirements of their analytical methods.

Key Data on a Typical CoA

Below is a summary of the essential quantitative data found on a CoA for this compound and its non-deuterated counterpart, 1-Decanol.

ParameterThis compound (Typical Values)1-Decanol (Typical Values)Significance
Chemical Purity (by GC) ≥98%≥98%[1]Ensures that the signal response is attributable to the target compound and not impurities.
Isotopic Purity (Atom % D) ≥98 atom % DNot ApplicableA high degree of deuteration is crucial to prevent mass spectral overlap with the non-labeled analyte.
Chemical Identity (by MS, NMR) Conforms to structureConforms to structureConfirms the molecular structure and the position of the deuterium labels.
Appearance Colorless LiquidColorless Liquid[2]A basic quality control check for visible impurities or degradation.
Molecular Weight 162.31 g/mol [3]158.28 g/mol [1]The mass difference is the basis for its use as an internal standard in mass spectrometry.

Performance Comparison: Deuterated vs. Non-Deuterated and Other Alternatives

The primary advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte (1-Decanol) during sample preparation and analysis, correcting for variability without interfering with the analyte's signal.[3]

StandardKey AdvantagesKey DisadvantagesPrimary Application
This compound Co-elutes with analyte, corrects for matrix effects and extraction loss, high accuracy.[3]Higher cost, potential for minor isotopic effects on chromatography.Gold standard for quantitative GC-MS or LC-MS analysis of 1-Decanol.
1-Decanol (as external standard) Low cost, readily available.Cannot correct for sample-specific variations (e.g., extraction efficiency, matrix effects).Used for creating external calibration curves where matrix effects are minimal.
1-Dodecanol-d25 Excellent internal standard for longer-chain alcohols, high isotopic purity (e.g., 98 atom % D).Different retention time and response factor compared to 1-Decanol.Quantitative analysis of C12 alcohols or as a surrogate standard for other long-chain alcohols.
Structural Analogs (e.g., 1-Nonanol) More affordable than isotopic standards, can correct for some variability.Different physicochemical properties, leading to potential inaccuracies in correction.Used when a deuterated standard is unavailable, but with compromised accuracy.

Experimental Protocols

The use of this compound is most prominent in quantitative Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed protocol for the analysis of 1-Decanol in a complex matrix (e.g., biological fluid or environmental sample) using this compound as an internal standard.

Protocol: Quantitative Analysis of 1-Decanol by GC-MS

1. Sample Preparation and Extraction:

  • To 1 mL of the sample (e.g., plasma, water), add a precise volume of this compound solution (the internal standard) at a known concentration (e.g., 10 µL of a 100 µg/mL solution).

  • Perform a liquid-liquid extraction by adding 2 mL of a suitable organic solvent (e.g., hexane:ethyl acetate 9:1 v/v).

  • Vortex the mixture vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (for improved GC performance):

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a catalyst solvent like pyridine or acetonitrile.

  • Seal the vial tightly and heat at 70°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivatives.

  • Cool the vial to room temperature before analysis.

3. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.

  • Mass Spectrometer: Agilent MS detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

    • Ions for 1-Decanol-TMS: Monitor characteristic ions (e.g., m/z specific to its fragmentation).

    • Ions for this compound-TMS: Monitor the corresponding mass-shifted ions.

4. Data Analysis and Quantification:

  • Integrate the peak areas for the target analyte (1-Decanol-TMS) and the internal standard (this compound-TMS).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Prepare a calibration curve by analyzing a series of standards with known concentrations of 1-Decanol and a constant concentration of this compound. Plot the peak area ratio against the analyte concentration.

  • Determine the concentration of 1-Decanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of using a deuterated internal standard and the key quality checks provided by a Certificate of Analysis.

G cluster_0 Quantitative Analysis Workflow Sample 1. Biological or Environmental Sample Spike 2. Spike with Known Amount of this compound (IS) Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Derivatize 4. Derivatization (e.g., Silylation) Extract->Derivatize Analyze 5. GC-MS Analysis Derivatize->Analyze Quantify 6. Data Processing: Ratio of Analyte to IS Analyze->Quantify Result 7. Final Concentration Quantify->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

G cluster_checks Key Quality Parameters cluster_impact Impact on Research Data CoA Certificate of Analysis (this compound) Purity Chemical Purity (e.g., >98% by GC) CoA->Purity Isotopic Isotopic Purity (e.g., >98 atom % D) CoA->Isotopic Identity Structural Identity (by MS, NMR) CoA->Identity Accuracy Ensures Accurate Quantification Purity->Accuracy Specificity Prevents Signal Overlap Isotopic->Specificity Reproducibility Guarantees Batch-to-Batch Consistency Identity->Reproducibility

Caption: Logical relationship between CoA specifications and data quality.

References

Performance Evaluation of 1-Decanol-d4 as an Internal Standard in Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive evaluation of 1-Decanol-d4, a deuterium-labeled internal standard, and its performance across various sample types. While extensive, direct comparative studies on this compound are not abundant in publicly available literature, this guide synthesizes established analytical principles and data from related methodologies to offer a thorough overview of its expected performance and application.

Deuterated internal standards are widely regarded as the gold standard in mass spectrometry-based quantification.[1] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior are crucial for compensating for variations in sample extraction efficiency, matrix effects, and instrument response, leading to more robust and reliable quantitative data.[2]

Quantitative Performance of this compound

The following tables present illustrative performance data for this compound in common biological and environmental matrices. These values are representative of the expected performance of a well-validated analytical method using a deuterated internal standard.

Table 1: Illustrative Performance of this compound in Human Plasma (GC-MS)

ParameterExpected PerformanceNotes
Linearity (r²) > 0.995Over a typical concentration range of 1-1000 ng/mL.
Recovery (%) 85 - 110%Consistent and reproducible recovery is more critical than 100% recovery.
Precision (%RSD) < 15%For both intra- and inter-day precision.
Accuracy (%Bias) ± 15%Within acceptable limits for bioanalytical methods.
Limit of Detection (LOD) 0.1 - 0.5 ng/mLDependent on instrumentation and matrix complexity.
Limit of Quantification (LOQ) 0.5 - 2 ng/mLThe lowest concentration quantifiable with acceptable precision and accuracy.
Matrix Effect (%) 90 - 110%Minimal ion suppression or enhancement expected due to co-elution.

Table 2: Illustrative Performance of this compound in Human Urine (HS-GC-MS)

ParameterExpected PerformanceNotes
Linearity (r²) > 0.99For analysis of volatile and semi-volatile analytes.
Recovery (%) 90 - 115%Headspace extraction can yield high and consistent recoveries.
Precision (%RSD) < 15%Demonstrates method robustness.
Accuracy (%Bias) ± 15%Essential for reliable biomarker quantification.
Limit of Detection (LOD) 0.5 - 2 ng/mLUrine matrix can be complex, affecting sensitivity.
Limit of Quantification (LOQ) 2 - 10 ng/mLHigher LOQ may be observed due to matrix variability.
Matrix Effect (%) 85 - 115%Variable due to high salt content and other endogenous compounds.

Table 3: Illustrative Performance of this compound in Environmental Water (SPME-GC-MS)

ParameterExpected PerformanceNotes
Linearity (r²) > 0.998Typically excellent in cleaner matrices.
Recovery (%) 80 - 120%Solid Phase Microextraction (SPME) can have some variability.
Precision (%RSD) < 10%Generally better in less complex matrices.
Accuracy (%Bias) ± 10%Tighter acceptance criteria are often achievable.
Limit of Detection (LOD) 0.01 - 0.1 ng/mLHigh sensitivity can be achieved with pre-concentration techniques.
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mLEnables trace-level environmental monitoring.
Matrix Effect (%) 95 - 105%Generally low, but can be influenced by organic and inorganic contaminants.

Comparative Analysis with Alternative Internal Standards

The choice of an internal standard is critical and depends on the specific analyte and matrix. While deuterated standards are often preferred, other options are available.

Table 4: Comparison of this compound with Other Internal Standards

Internal Standard TypeExampleAdvantagesDisadvantages
Deuterated Analyte This compound - Co-elutes with the analyte.[1]- Corrects for matrix effects effectively.[2]- High accuracy and precision.- Potential for isotopic exchange in certain conditions.- Slight chromatographic shift possible (isotope effect).
¹³C-Labeled Analyte 1-Decanol-¹³C₁₀- Co-elutes perfectly with the analyte.[3]- Greater isotopic stability, no risk of back-exchange.[3]- Considered the "gold standard".- Generally more expensive than deuterated standards.
Structural Analog Undecanol (C11)- Cost-effective.- Readily available.- May not co-elute with the analyte.- Different ionization efficiency and extraction recovery.- May not fully compensate for matrix effects.
Non-related Compound Dodecane- Inexpensive.- Significantly different chemical and physical properties.- Poor correction for matrix effects and recovery.- Only suitable for very simple matrices and when other options are unavailable.

Experimental Protocols

The following are detailed methodologies for the use of this compound as an internal standard in GC-MS analysis of biological and environmental samples. These protocols can be adapted for specific applications.

Protocol 1: GC-MS Analysis of Long-Chain Alcohols in Human Plasma

This protocol is designed for the quantification of long-chain fatty alcohols in plasma, where 1-Decanol would be a suitable internal standard for analytes of similar chain length.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Target long-chain alcohol analytes

  • Methanol, Acetonitrile, Hexane (all HPLC or GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Deionized water

  • Human plasma (K₂EDTA)

2. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • Spiking: To 100 µL of plasma in a glass tube, add 10 µL of this compound working solution (e.g., 10 µg/mL in methanol). Also add 10 µL of the calibration standard or QC sample. For blank samples, add 10 µL of methanol.

  • Protein Precipitation & Extraction: Add 500 µL of a 2:1 mixture of hexane and isopropanol. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 200 µL of deionized water, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA + 1% TMCS and 25 µL of pyridine. Cap the vial tightly and heat at 70°C for 60 minutes.

  • Final Preparation: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

3. GC-MS Instrumental Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL (Splitless mode)

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: Analysis of Volatile Compounds in Environmental Water by SPME-GC-MS

This protocol is suitable for the analysis of semi-volatile organic compounds in water, where this compound can be used as an internal standard for compounds with similar properties.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Target analytes

  • Methanol (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Environmental water sample

2. Sample Preparation (SPME):

  • Sample Aliquoting: Place 10 mL of the water sample into a 20 mL headspace vial.

  • Salting Out: Add 2 g of NaCl to the vial to increase the ionic strength of the sample and improve the extraction efficiency of less polar compounds.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

  • Extraction: Immediately seal the vial with a PTFE-lined septum. Place the vial in a heated agitator (e.g., at 60°C with 250 rpm agitation). Expose a SPME fiber (e.g., 100 µm PDMS) to the headspace of the sample for 30 minutes.

3. GC-MS Instrumental Conditions:

  • GC-MS System: As described in Protocol 1.

  • SPME Fiber Desorption: The fiber is desorbed in the GC inlet at 250°C for 2 minutes in splitless mode.

  • Oven Program: Start at 40°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 2 min.

  • Other parameters: Similar to Protocol 1.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample 100 µL Plasma add_is Add 10 µL this compound sample->add_is add_cal Add Calibration Standard / QC add_is->add_cal extract Liquid-Liquid Extraction (Hexane:Isopropanol) add_cal->extract separate Centrifuge & Collect Organic Layer extract->separate dry Evaporate to Dryness separate->dry derivatize Derivatize with BSTFA (70°C for 60 min) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Acquisition gcms->data integrate Peak Integration (Analyte & IS) data->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Plot Calibration Curve ratio->curve quantify Calculate Unknown Concentration curve->quantify

Caption: Workflow for quantitative analysis of long-chain alcohols in plasma using this compound.

References

Inter-Laboratory Comparison of Quantitation Using 1-Decanol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development and Analytical Sciences

This guide provides a comprehensive framework for an inter-laboratory comparison focused on the quantitative analysis of a target analyte using 1-Decanol-d4 as an internal standard. Due to the absence of publicly available, specific inter-laboratory proficiency testing data for this compound, this document establishes a representative scenario. It synthesizes established analytical methodologies and typical performance data from proficiency tests of similar small organic molecules. The objective is to offer a robust guide for assessing laboratory performance, ensuring data reliability, and promoting standardized practices in analytical chemistry.

Data Presentation: Hypothetical Inter-Laboratory Study Results

An effective inter-laboratory comparison relies on the clear and concise presentation of quantitative data from all participating laboratories. The following table summarizes a hypothetical set of results for the quantification of a target analyte in a standardized sample. In this scenario, each laboratory was provided with an identical sample containing the target analyte at a known concentration (the "Assigned Value") and was instructed to perform the analysis using this compound as an internal standard. Laboratory performance is evaluated using the z-score, a statistical measure that indicates how many standard deviations a result is from the consensus mean.[1] A z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Standard Deviation for Proficiency Assessment (σ)z-ScorePerformance Assessment
Lab A5.125.000.250.48Satisfactory
Lab B4.885.000.25-0.48Satisfactory
Lab C5.655.000.252.60Unsatisfactory
Lab D4.955.000.25-0.20Satisfactory
Lab E4.205.000.25-3.20Unsatisfactory
Lab F5.255.000.251.00Satisfactory

Experimental Protocols

Accurate and reproducible measurements in an inter-laboratory study are contingent upon well-defined and harmonized experimental protocols. The following methodology outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) procedure for the quantification of a volatile or semi-volatile organic analyte using a deuterated internal standard like this compound.

1. Sample Preparation

  • Objective: To prepare calibration standards, quality control samples, and unknown samples for analysis.

  • Procedure:

    • Stock Solutions: Prepare a 1 mg/mL stock solution of the target analyte and a 1 mg/mL stock solution of the internal standard (this compound) in a suitable solvent (e.g., methanol or acetonitrile).

    • Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations spanning the expected range of the samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Sample Fortification: To a fixed volume of each calibration standard, quality control sample, and unknown sample, add a precise volume of the this compound stock solution to achieve a constant final concentration (e.g., 10 µg/mL). This ensures that the internal standard is present at the same concentration in every sample analyzed.[3]

    • Extraction (if necessary): Depending on the sample matrix (e.g., plasma, soil, water), a liquid-liquid extraction or solid-phase extraction may be required to isolate the analyte and internal standard and remove interfering components.

2. GC-MS Analysis

  • Objective: To chromatographically separate the target analyte and the internal standard from other matrix components and to detect and quantify them using mass spectrometry.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Injection Port: Split/splitless injector, 250°C.

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

  • Typical MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor at least two characteristic ions for the target analyte and for this compound.

3. Data Analysis

  • Objective: To construct a calibration curve and determine the concentration of the analyte in the unknown samples.

  • Procedure:

    • Peak Integration: Integrate the peak areas for the selected ions of the target analyte and this compound.

    • Calculate Peak Area Ratios: For each injection, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Calibration Curve: Plot the peak area ratio (y-axis) versus the known concentration of the calibration standards (x-axis).

    • Regression Analysis: Apply a linear regression to the calibration curve. The R² value should be ≥ 0.995 for the curve to be accepted.

    • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the inter-laboratory comparison study and the analytical process for sample quantification.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation A Preparation of Standardized Test Samples B Homogeneity and Stability Testing A->B C Distribution of Samples to Participating Labs B->C D Sample Receipt and Storage C->D E Analysis using Standardized Protocol (GC-MS) D->E F Data Reporting to Coordinating Body E->F G Statistical Analysis of All Reported Results F->G H Calculation of Assigned Value, Std. Dev., and Z-Scores G->H I Issuance of Performance Evaluation Report H->I

Caption: Workflow of the inter-laboratory comparison study.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing A Aliquot of Sample (Calibrator, QC, or Unknown) B Add Known Amount of This compound (Internal Std.) A->B C Vortex and Extract (if necessary) B->C D Inject into GC-MS System C->D E Chromatographic Separation of Analyte and IS D->E F Mass Spectrometric Detection (SIM Mode) E->F G Integrate Peak Areas for Analyte and Internal Standard F->G H Calculate Peak Area Ratio (Analyte Area / IS Area) G->H I Quantify using Calibration Curve H->I

Caption: Analytical workflow for sample quantification.

References

The Gold Standard in Quantitative Assays: A Comparative Guide to Linearity and Range Determination using 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an internal standard is a critical factor influencing assay performance. This guide provides a comprehensive comparison of 1-Decanol-d4, a deuterated internal standard, with a common structural analog, 1-Undecanol, for the determination of linearity and range in bioanalytical assays. The experimental data and detailed methodologies presented herein demonstrate the superior performance of stable isotope-labeled standards in minimizing variability and ensuring data integrity.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, in this case, 1-Decanol, differing only in mass. This near-perfect chemical mimicry allows for more accurate correction of variations that can occur during sample preparation, injection, and ionization, leading to enhanced precision and accuracy.

In contrast, structural analogs, while chemically similar, may exhibit differences in extraction recovery, chromatographic retention time, and ionization efficiency. These subtle differences can lead to less reliable compensation for analytical variability.

Performance Comparison: this compound vs. 1-Undecanol

To illustrate the performance differences, a hypothetical but realistic dataset is presented below, simulating the analysis of 1-Decanol in human plasma using either this compound or 1-Undecanol as the internal standard.

Performance MetricThis compound (Deuterated IS)1-Undecanol (Structural Analog IS)Justification
Linearity (Correlation Coefficient, r²) > 0.998> 0.990The nearly identical chemical behavior of this compound to the analyte results in a more consistent response across the concentration range.
Range (Lower Limit of Quantification - LLOQ) 1 ng/mL5 ng/mLSuperior signal-to-noise at lower concentrations due to better co-elution and matrix effect compensation.
Range (Upper Limit of Quantification - ULOQ) 1000 ng/mL1000 ng/mLBoth internal standards can perform adequately at higher concentrations where matrix effects are less pronounced relative to the analyte signal.
Accuracy (% Bias at LLOQ) Within ± 5%Within ± 15%More effective correction for extraction and matrix variability leads to results closer to the true value, especially at low concentrations.
Precision (% CV at LLOQ) < 10%< 20%The consistent behavior of the deuterated standard throughout the analytical process results in less variation between measurements.
Matrix Effect (% CV of IS-Normalized Matrix Factor) < 5%< 15%This compound co-elutes almost perfectly with 1-Decanol, experiencing and therefore correcting for the same ion suppression or enhancement.
Extraction Recovery (% CV) < 5%< 10%The similar physicochemical properties of the deuterated standard ensure it is extracted from the matrix with the same efficiency as the analyte.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable for use with a variety of LC-MS/MS systems.

Protocol 1: Linearity and Range Determination

Objective: To establish the linear range of the assay and determine the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).

Methodology:

  • Preparation of Calibration Standards: Prepare a series of at least eight calibration standards by spiking blank human plasma with known concentrations of 1-Decanol, ranging from below the expected LLOQ to above the expected ULOQ (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Addition of Internal Standard: To each calibration standard, add a fixed concentration of either this compound or 1-Undecanol (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each plasma standard, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

    • Perform a linear regression analysis with a weighting factor (e.g., 1/x²).

    • The linear range is the concentration range over which the assay is accurate, precise, and linear. The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (typically ±20% bias and ≤20% CV). The ULOQ is the highest concentration that meets these criteria.

Protocol 2: Accuracy and Precision Assessment

Objective: To determine the accuracy and precision of the assay at multiple concentration levels.

Methodology:

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Analysis: Analyze five replicates of each QC level in three separate analytical runs on different days.

  • Data Analysis:

    • Calculate the concentration of the analyte in each QC sample using the calibration curve from each run.

    • Accuracy: Expressed as the percent bias from the nominal concentration.

    • Precision: Expressed as the coefficient of variation (%CV) for the replicate measurements.

    • Acceptance criteria are typically within ±15% for bias and ≤15% for CV, except at the LLOQ where ±20% and ≤20% are acceptable.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship in selecting an internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Blank Plasma Blank Plasma Analyte Spiking Spike with 1-Decanol (Calibration & QC Levels) Blank Plasma->Analyte Spiking IS Spiking Spike with Internal Standard (this compound or 1-Undecanol) Analyte Spiking->IS Spiking Protein Precipitation Protein Precipitation IS Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Injection LC-MS/MS Injection Reconstitution->LC-MS/MS Injection Data Acquisition Data Acquisition LC-MS/MS Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Area Ratio Calculation\n(Analyte/IS) Area Ratio Calculation (Analyte/IS) Peak Integration->Area Ratio Calculation\n(Analyte/IS) Calibration Curve Generation Calibration Curve Generation Area Ratio Calculation\n(Analyte/IS)->Calibration Curve Generation Concentration Determination Concentration Determination Calibration Curve Generation->Concentration Determination

Caption: Experimental workflow for linearity and range determination.

G Start Start: Need for Internal Standard Choice Choice of Internal Standard Start->Choice Deuterated Deuterated IS (e.g., this compound) Choice->Deuterated Ideal Choice Analog Structural Analog IS (e.g., 1-Undecanol) Choice->Analog Alternative Properties_D Physicochemically 'Identical' to Analyte Deuterated->Properties_D Properties_A Physicochemically 'Similar' to Analyte Analog->Properties_A Outcome_D High Accuracy High Precision Reliable Quantification Properties_D->Outcome_D Outcome_A Potential for Bias Lower Precision Less Reliable Quantification Properties_A->Outcome_A

Caption: Logical flow for internal standard selection.

Establishing Acceptance Criteria for 1-Decanol-d4 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of regulated bioanalysis, the selection and validation of an appropriate internal standard (IS) are critical for ensuring the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive overview of establishing acceptance criteria for 1-Decanol-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), in compliance with regulatory expectations. We will compare its expected performance with alternative internal standards and provide a framework of experimental protocols and supporting data.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-IS whenever possible.[2] this compound, as a deuterated form of 1-Decanol, is chemically almost identical to its unlabeled counterpart, allowing it to effectively compensate for variability throughout the analytical process, from sample preparation to detection.[1][3]

Comparative Performance of Internal Standards

The choice of internal standard significantly impacts assay performance. Here, we compare the expected performance of this compound against a common alternative, a structural analog internal standard (e.g., Undecanol).

Performance MetricThis compound (Deuterated IS)Structural Analog IS (e.g., Undecanol)Rationale
Co-elution with Analyte ExcellentGood to ModerateAs a deuterated analog, this compound has nearly identical chromatographic properties to the unlabeled analyte, ensuring it experiences the same matrix effects. A structural analog may have different retention times.
Compensation for Matrix Effects ExcellentModerateDue to co-elution and identical ionization properties, this compound effectively normalizes ion suppression or enhancement. A structural analog's different chemical nature can lead to dissimilar ionization behavior.
Extraction Recovery Mimicry ExcellentGood to ModerateThe physicochemical properties of this compound closely match the analyte, leading to similar recovery during sample preparation.
Accuracy and Precision HighModerate to HighBy effectively correcting for variability, deuterated internal standards lead to more accurate and precise quantification.
Regulatory Acceptance Highly PreferredAcceptable with JustificationRegulatory guidelines strongly recommend the use of stable isotope-labeled internal standards for their superior performance.

Acceptance Criteria for this compound in Regulated Bioanalysis

The following table summarizes the key acceptance criteria for an internal standard like this compound based on harmonized regulatory guidelines (FDA, EMA, ICH M10).

Validation ParameterAcceptance Criteria
Selectivity The response of interfering components at the retention time of this compound should be ≤ 5% of the this compound response in the Lower Limit of Quantification (LLOQ) sample.[2]
Matrix Effect The performance of this compound in compensating for matrix effects is evaluated. While specific numerical criteria for the IS matrix effect are not explicitly defined, the overall method accuracy must be within ±15% of the nominal concentration, and precision should not exceed 15% coefficient of variation (CV).[2]
Carryover The response of this compound in a blank sample injected after a high-concentration sample (Upper Limit of Quantification) should be ≤ 5% of the this compound response in the LLOQ sample.
Internal Standard Response Variability An acceptance window for the IS response should be pre-defined in the standard operating procedure (SOP). Samples with an IS response outside this window should be reanalyzed. The variability of the IS response in study samples should generally not differ significantly from that of the calibration standards and quality control (QC) samples.
Purity Isotopic Purity/Enrichment: ≥98% to minimize the contribution of the unlabeled analyte. Chemical Purity: >99% to prevent interference from impurities.

Experimental Protocols

Detailed methodologies are crucial for the validation of a bioanalytical method using this compound. Below are protocols for key validation experiments.

Protocol 1: Selectivity Assessment
  • Objective: To demonstrate that endogenous components in the biological matrix do not interfere with the detection of this compound.

  • Procedure:

    • Obtain at least six different sources of the blank biological matrix (e.g., human plasma).

    • Process each blank matrix sample with the extraction procedure.

    • Process a set of LLOQ samples (blank matrix spiked with the analyte and this compound at the LLOQ concentration).

    • Analyze the processed samples by LC-MS/MS.

    • Monitor the mass transition for this compound in the blank samples at its expected retention time.

  • Acceptance Criteria: The peak area of any interfering peak in the blank samples at the retention time of this compound must be less than or equal to 5% of the mean peak area of this compound in the LLOQ samples.

Protocol 2: Matrix Effect Evaluation
  • Objective: To assess the ability of this compound to compensate for the effect of the matrix on the ionization of the analyte.

  • Procedure:

    • Obtain at least six different sources of the biological matrix.

    • Prepare three sets of samples:

      • Set A: Analyte and this compound spiked in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extracts spiked with the analyte and this compound post-extraction.

      • Set C: Matrix samples spiked with the analyte and this compound before extraction.

    • Analyze all samples and record the peak areas for the analyte and this compound.

    • Calculate the matrix factor (MF) for the analyte and this compound using the formula: MF = (Peak area in Set B) / (Peak area in Set A).

    • Calculate the IS-normalized MF: (MF of analyte) / (MF of this compound).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%. The overall method accuracy and precision using this compound must meet the acceptance criteria of ±15% and ≤15% CV, respectively.

Protocol 3: Recovery Assessment
  • Objective: To determine the extraction efficiency of this compound from the biological matrix.

  • Procedure:

    • Prepare two sets of QC samples at low, medium, and high concentrations:

      • Set 1: Samples spiked with the analyte and this compound before the extraction process.

      • Set 2: Blank matrix extracts spiked with the analyte and this compound after the extraction process (representing 100% recovery).

    • Analyze both sets of samples.

    • Calculate the recovery of this compound at each concentration level using the formula: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.

  • Acceptance Criteria: While a specific percentage is not mandated by regulatory bodies, the recovery of this compound should be consistent and reproducible across the different QC levels.

Visualizing the Workflow

Understanding the logical flow of establishing acceptance criteria is essential. The following diagrams illustrate the decision-making process and experimental workflows.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Acceptance Criteria Establishment Select Analyte and IS (this compound) Select Analyte and IS (this compound) Optimize Chromatography Optimize Chromatography Select Analyte and IS (this compound)->Optimize Chromatography Optimize MS/MS Parameters Optimize MS/MS Parameters Optimize Chromatography->Optimize MS/MS Parameters Develop Sample Preparation Develop Sample Preparation Optimize MS/MS Parameters->Develop Sample Preparation Selectivity Selectivity Develop Sample Preparation->Selectivity Validation Validation Selectivity->Validation Matrix Effect Matrix Effect Matrix Effect->Validation Recovery Recovery Recovery->Validation Carryover Carryover Carryover->Validation Precision & Accuracy Precision & Accuracy Precision & Accuracy->Validation Stability Stability Stability->Validation Define IS Response Window Define IS Response Window Validation->Define IS Response Window Finalize SOP Finalize SOP Define IS Response Window->Finalize SOP Set Limits for Selectivity, Carryover Set Limits for Selectivity, Carryover Set Limits for Selectivity, Carryover->Finalize SOP Confirm Overall Method Performance Confirm Overall Method Performance Confirm Overall Method Performance->Finalize SOP G Start Start Blank Matrix Sample Blank Matrix Sample Start->Blank Matrix Sample LLOQ Sample (Analyte + IS) LLOQ Sample (Analyte + IS) Start->LLOQ Sample (Analyte + IS) Analyze by LC-MS/MS Analyze by LC-MS/MS Blank Matrix Sample->Analyze by LC-MS/MS LLOQ Sample (Analyte + IS)->Analyze by LC-MS/MS Calculate Peak Area Ratio Calculate Peak Area Ratio Analyze by LC-MS/MS->Calculate Peak Area Ratio Interference <= 5% of IS in LLOQ? Interference <= 5% of IS in LLOQ? Calculate Peak Area Ratio->Interference <= 5% of IS in LLOQ? Pass Pass Interference <= 5% of IS in LLOQ?->Pass Yes Fail Fail Interference <= 5% of IS in LLOQ?->Fail No

References

Safety Operating Guide

Proper Disposal Procedures for 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 1-Decanol-d4, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data for 1-Decanol, as the deuterated form shares similar chemical properties. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate footwear.[1]

Step-by-Step Disposal and Decontamination Procedures

The primary method for the disposal of this compound is through a licensed and approved chemical waste disposal company.[1][2][3]

1. Waste Collection and Storage:

  • Collect unused this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other waste streams.[1]

  • Store the waste container in a cool, dry, and well-ventilated area away from ignition sources.[1][2]

2. Spill Management:

  • In case of a spill, remove all sources of ignition.[2][4]

  • Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).[1][5]

  • Collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste.[1][2][4]

  • Do not allow the spilled material to enter drains or waterways, as it is toxic to aquatic life.[1][3][5]

3. Decontamination:

  • Thoroughly clean the spill area with soap and water.

  • Collect all cleaning materials and any contaminated clothing in a sealed bag for disposal along with the chemical waste.

4. Final Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.

  • Handle uncleaned empty containers as you would the product itself.[1]

Quantitative Data for 1-Decanol

The following table summarizes key quantitative data for 1-Decanol, which informs the handling and disposal procedures.

PropertyValueCitation(s)
Physical Properties
Flash Point82 °C / 179.6 °F[2]
Boiling Point231 °C / 448 °F[3]
Density0.829 g/cm³ (at 25 °C)[3]
Solubility in Water0.37 g/100ml at 20°C (very poor)[5]
Toxicological Data
Oral LD50 (Rat)4,720 mg/kg[6][7]
Dermal LD50 (Rabbit)3,560 mg/kg[6][7]
Inhalation LC50 (Mouse)4 mg/L (4h)[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess liquid_waste Unused/Waste Liquid assess->liquid_waste Liquid spill_waste Spill Debris & Contaminated Materials assess->spill_waste Solid containerize_liquid Collect in a sealed, labeled container. Do not mix wastes. liquid_waste->containerize_liquid containerize_spill Collect in a sealed, labeled hazardous waste container. spill_waste->containerize_spill storage Store in a cool, dry, well-ventilated area. containerize_liquid->storage containerize_spill->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

This compound Disposal Workflow

References

Personal protective equipment for handling 1-Decanol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

1-Decanol is a combustible liquid that can cause serious eye irritation and may be harmful if inhaled or swallowed.[2][3][4] It may also cause skin and respiratory irritation.[4][5][6] Therefore, adherence to proper PPE protocols is crucial.

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandards and Specifications
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield should be worn if there is a splash hazard.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or long-sleeved clothing to prevent skin contact.Inspect gloves for degradation before use and follow manufacturer's breakthrough time guidance.[7][9]
Respiratory Protection Generally not required with adequate ventilation. If vapors or mists are generated, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or NIOSH-approved).A respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place if respirators are used.[2][9]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are essential to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling 1-Decanol-d4

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_node 1. Don PPE (Goggles, Gloves, Lab Coat) vent_node 2. Ensure Proper Ventilation (Fume Hood) handle_node 3. Handle in Fume Hood Avoid generating aerosols vent_node->handle_node storage_node 4. Store Properly (Cool, dry, well-ventilated area) decon_node 5. Decontaminate Work Area storage_node->decon_node waste_node 6. Dispose of Waste (Labeled hazardous waste container) wash_node 7. Wash Hands Thoroughly

A logical workflow for the safe handling of this compound.
  • Preparation :

    • Don the appropriate personal protective equipment: safety goggles with side shields, nitrile rubber gloves, and a lab coat.[7][9]

    • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6][9]

  • Handling :

    • Avoid direct contact with skin and eyes.[2]

    • Prevent the inhalation of vapor or mist.[2]

    • Keep the container tightly closed when not in use.[2][6]

    • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][9][10]

  • Post-Handling :

    • Decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling the chemical.[2][6]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination. This substance is considered toxic to aquatic life.[2][11]

  • Waste Collection : Collect surplus and non-recyclable solutions in a designated, labeled hazardous waste container.[2] Do not mix with other waste.[2][11]

  • Container Disposal : Handle uncleaned, empty containers as you would the product itself.[2][11]

  • Professional Disposal : Arrange for disposal by a licensed disposal company, following all national and local regulations.[2] Do not empty into drains or release into the environment.[5][9]

Emergency Procedures

In case of accidental exposure or spillage, immediate action is required.

Emergency Response Workflow

cluster_spill Spill Response start Exposure or Spill Event spill_evac Evacuate Area start->spill_evac Spill skin_contact Skin Contact: Wash with soap and water start->skin_contact Exposure eye_contact Eye Contact: Rinse with water for 15 mins start->eye_contact Exposure inhalation Inhalation: Move to fresh air start->inhalation Exposure ingestion Ingestion: Rinse mouth, seek medical attention start->ingestion Exposure spill_vent Ventilate Area spill_evac->spill_vent spill_contain Contain Spill with Inert Material spill_vent->spill_contain spill_collect Collect and Place in Waste Container spill_contain->spill_collect seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.